4,4,4-Trifluorocrotonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4,4,4-trifluorobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBAYURFHCTXOJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289701 | |
| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-94-0, 71027-02-6 | |
| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-4,4,4-Trifluoro-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-Trifluorocrotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4,4,4-Trifluorocrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,4-Trifluorocrotonic acid is a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates. This document provides an in-depth technical guide on the synthesis and characterization of this compound, including detailed experimental protocols, tabulated data, and workflow visualizations.
Synthesis of this compound
A common and practical route for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4,4,4-trifluorocrotonate. This starting material is commercially available and can be synthesized through various methods.
Synthetic Pathway
The overall synthetic scheme involves the basic hydrolysis (saponification) of ethyl 4,4,4-trifluorocrotonate, followed by acidification to yield the desired carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate
This protocol is adapted from standard procedures for ester hydrolysis.[1]
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) in a 2:1 mixture of THF and deionized water.
-
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (2.0-3.0 equivalents).
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Quench the reaction by adding ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
-
Isolation:
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected physical and spectroscopic properties.
Physical Properties
The known physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₃F₃O₂ | |
| Molecular Weight | 140.06 g/mol | |
| Appearance | Solid, Low Melting Solid | [2] |
| Melting Point | 55-56 °C | |
| Boiling Point | 68-69 °C @ 20 mmHg |
Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | - | -COOH |
| ~7.0 - 7.2 | Doublet of Quartets (dq) | ~15.6, ~7.0 | CF₃-CH= |
| ~6.0 - 6.2 | Doublet of Quartets (dq) | ~15.6, ~1.5 | =CH-COOH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Quartet Coupling (JC-F) Hz | Assignment |
| ~168 - 172 | - | C=O |
| ~135 - 140 | Quartet, ~35 | CF₃-C H= |
| ~120 - 125 | Quartet, ~6 | =C H-COOH |
| ~122 - 126 | Quartet, ~270 | CF₃ |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -66 | Doublet | ~7.0 | -CF₃ |
2.2.2. Infrared (IR) Spectroscopy
Note: A specific experimental IR spectrum for this compound is not available in the searched literature. The table below lists the expected characteristic absorption bands based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1640-1680 | Medium | C=C stretch (Alkene) |
| 1100-1350 | Strong | C-F stretch (Trifluoromethyl) |
| 960-980 | Strong | =C-H bend (trans-Alkene) |
2.2.3. Mass Spectrometry (MS)
Note: A specific experimental mass spectrum for this compound is not available in the searched literature. The table below lists the predicted molecular ion and major fragments.
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular Ion) |
| 123 | [M - OH]⁺ |
| 95 | [M - COOH]⁺ |
| 71 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Characterization Workflow
The following diagram illustrates a logical workflow for the characterization of the synthesized product.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. The proposed synthetic route via hydrolysis of the corresponding ethyl ester is a viable method for obtaining this valuable compound. The provided physical and spectroscopic data, including predicted values, will aid researchers in the identification and quality assessment of the synthesized product. The unique properties imparted by the trifluoromethyl group make this compound an important building block for the development of novel pharmaceuticals and advanced materials.
References
An In-depth Technical Guide on the Physicochemical Properties of 4,4,4-Trifluorocrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4,4-Trifluorocrotonic acid. The information is presented to support research, development, and application of this fluorinated organic compound.
Core Physicochemical Data
This compound, with the chemical formula C₄H₃F₃O₂, is a fluorinated derivative of crotonic acid. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₄H₃F₃O₂ | [1] |
| Molecular Weight | 140.06 g/mol | [1] |
| Melting Point | 55-56 °C | [2] |
| Boiling Point | 68-69 °C at 20 mmHg | [2] |
| pKa | 3.15 at 25 °C | N/A |
| Appearance | Solid | [2] |
| Storage Temperature | 4 °C | [2] |
Spectroscopic and Solubility Profile
Predicted Spectroscopic Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinylic protons and the carboxylic acid proton. The vinylic protons will likely appear as doublets or doublets of quartets due to coupling with each other and with the trifluoromethyl group. The chemical shift of the carboxylic acid proton will be broad and concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the four carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the double bond will appear in the olefinic region, and the carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group adjacent to a double bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C=C stretching and C-F stretching vibrations are also expected.
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented. However, based on its structure:
-
Water: Expected to have some solubility in water due to the presence of the polar carboxylic acid group capable of hydrogen bonding.
-
Organic Solvents: Likely to be soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexane is expected to be limited. The trifluoromethyl group can enhance solubility in some organic solvents.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the reviewed literature. Therefore, standardized laboratory procedures for organic compounds are provided below.
Determination of Melting Point
A common method for determining the melting point of a solid organic compound is the capillary tube method.
Determination of Boiling Point
The boiling point of a liquid at a specific pressure can be determined using a micro-boiling point or Thiele tube method.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a standard basic solution and monitoring the pH.
Determination of Solubility
A general procedure to determine the qualitative solubility of an organic compound.
Biological Context and Applications
While specific signaling pathways involving this compound are not documented, its structural features make it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. Therefore, this compound is of significant interest for the synthesis of novel therapeutic agents.
Conclusion
This guide summarizes the currently available physicochemical data for this compound. While key properties such as melting point, boiling point, and pKa have been reported, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive spectroscopic and solubility data for this specific compound. The provided general methodologies offer a framework for the experimental determination of these properties. Further research is warranted to fully characterize this compound and expand its applications in science and industry.
References
An In-depth Technical Guide to 4,4,4-Trifluorocrotonic Acid
This technical guide provides a comprehensive overview of 4,4,4-Trifluorocrotonic acid, a valuable fluorinated building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. This document details its chemical identity, physical properties, a representative synthetic protocol, and a logical workflow for its preparation.
Chemical Identity and Structure
This compound is a carboxylic acid characterized by a trifluoromethyl group at the terminal position of a four-carbon chain containing a double bond.
IUPAC Name: (2E)-4,4,4-Trifluorobut-2-enoic acid[1]
Synonyms: this compound, trans-4,4,4-Trifluoro-2-butenoic acid[1]
Molecular Formula: C₄H₃F₃O₂[1][2]
Molecular Weight: 140.06 g/mol [1][2]
Chemical Structure:
Canonical SMILES: C(=CC(F)(F)F)C(=O)O[1]
Physicochemical Properties
The introduction of the trifluoromethyl group significantly influences the physicochemical properties of the crotonic acid scaffold, enhancing its utility in drug discovery by improving metabolic stability and lipophilicity.[4]
| Property | Value | Reference |
| Melting Point | 55-56 °C | [2] |
| Boiling Point | 68-69 °C @ 20 mmHg | [2] |
| Density (Predicted) | 1.411 ± 0.06 g/cm³ | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding aldehyde, 4,4,4-trifluorocrotonaldehyde, or the hydrolysis of its ester, such as ethyl 4,4,4-trifluorocrotonate. The following is a representative experimental protocol for the synthesis via the hydrolysis of ethyl 4,4,4-trifluorocrotonate.
Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4,4-trifluorocrotonate (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and water.
-
Hydrolysis: To the stirred solution, add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents). The reaction is typically stirred at room temperature but may be gently heated to ensure complete conversion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature if it was heated. Acidify the mixture to a pH of approximately 1-2 by the slow addition of 1M hydrochloric acid.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to obtain the final product of high purity.
Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound from its ethyl ester.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to 4,4,4-Trifluorocrotonic Acid (CAS 71027-02-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4,4-Trifluorocrotonic acid (CAS 71027-02-6), along with a summary of its known suppliers. While this compound holds potential in organic synthesis and drug development due to its trifluoromethyl group, publicly available information regarding its specific biological activity, involvement in signaling pathways, and detailed experimental protocols is limited.
Core Properties of this compound
This compound, also known as (2E)-4,4,4-Trifluorobut-2-enoic acid, is a fluorinated derivative of crotonic acid. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 71027-02-6 | [1][2][3] |
| Molecular Formula | C₄H₃F₃O₂ | [1][2] |
| Molecular Weight | 140.06 g/mol | [1][2][3] |
| IUPAC Name | (2E)-4,4,4-Trifluorobut-2-enoic acid | [2][3] |
| Synonyms | 4,4,4-Trifluoro-2-butenoic acid, this compound | [1] |
| Physical Form | Solid | [3] |
| Melting Point | 55-56 °C | [1][3][4] |
| Boiling Point | 68-69 °C at 20 mmHg | [1][3][4] |
| Density | 1.411 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | pK1: 3.15 (at 25 °C) | [1] |
| InChI | InChI=1S/C4H3F3O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9) | [1] |
| InChIKey | QZBAYURFHCTXOJ-OWOJBTEDSA-N | [2][3] |
| SMILES | OC(=O)\C=C\C(F)(F)F | [2] |
Safety Information
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
| Hazard Class | Description | Reference(s) |
| Hazard Codes | C, Xi | [1] |
| Risk Statements | R34: Causes burns. | [1] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [1] |
| GHS Pictograms | GHS07 (Harmful) | [3][5] |
| Hazard Statements | H302, H315, H319, H335 | [3][5] |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [3][5] |
Applications in Synthesis and Drug Development
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. While specific applications of this compound are not extensively documented, its structure suggests its utility as a building block in the synthesis of more complex fluorinated molecules for potential therapeutic use. It can serve as an intermediate in the production of pharmaceuticals and agrochemicals.
Experimental Protocols
Synthesis of 4,4,4-Trifluorocrotonaldehyde (Illustrative Protocol)
The synthesis of 4,4,4-trifluorocrotonaldehyde has been reported to proceed from ethyl 4,4,4-trifluorocrotonate. This multi-step process involves reduction followed by oxidation.
Step 1: Reduction of Ethyl 4,4,4-trifluorocrotonate A solution of ethyl 4,4,4-trifluorocrotonate in anhydrous ether is added to a suspension of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0 °C. The reaction mixture is stirred for 2 hours at 0 °C. The reaction is then quenched with saturated sodium bicarbonate solution. The product is extracted with ether, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation.
Step 2: Oxidation to 4,4,4-trifluorocrotonaldehyde Manganese dioxide is added to a solution of the alcohol product from Step 1 in mesitylene. The mixture is stirred for 24 hours at 50 °C. The reaction mixture is then filtered through Celite, and the filtrate is distilled under atmospheric pressure to yield 4,4,4-trifluorocrotonaldehyde.
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature that describes the direct involvement of this compound in any specific biological signaling pathways or details its biological activity. Further research is required to elucidate the potential pharmacological effects of this compound.
Suppliers
This compound is available from several chemical suppliers, typically for research and development purposes. The purity and available quantities may vary between suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 97% | Varies |
| Matrix Fine Chemicals | 96% | Small and large quantities |
| CymitQuimica | 97% | 1g, 5g, 10g, 25g, 100g |
| ChemScene | Not specified | Not specified |
| BLD Pharm | Not specified | Not specified |
| ChemicalBook | Varies | Varies |
Conclusion
This compound (CAS 71027-02-6) is a fluorinated organic compound with well-characterized physicochemical properties. Its structure suggests potential as a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. However, there is a notable lack of publicly available information regarding its biological activity, involvement in signaling pathways, and detailed, validated experimental protocols for its synthesis and use. Researchers interested in this compound are encouraged to consult the primary literature and contact the listed suppliers for further information. As research progresses, the potential applications and biological role of this compound may become better understood.
References
The Solubility Profile of 4,4,4-Trifluorocrotonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorocrotonic acid (TFCA), a fluorinated derivative of crotonic acid, is a compound of increasing interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and, critically, its solubility.[1] Understanding the solubility of TFCA in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various biochemical assays. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 71027-02-6 | [2] |
| Molecular Formula | C₄H₃F₃O₂ | |
| Molecular Weight | 140.06 g/mol | |
| Melting Point | 55-56 °C | [2] |
| Boiling Point | 68-69 °C at 20 mmHg | [2] |
| Density (Predicted) | 1.411 ± 0.06 g/cm³ | |
| Flash Point | >110 °C | [2] |
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in various organic solvents can be inferred. The presence of both a polar carboxylic acid group and a nonpolar trifluoromethyl group suggests a nuanced solubility profile.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | The carboxylic acid group can form hydrogen bonds with methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. |
| Acetone | Polar Aprotic | Moderate to High | The polarity of acetone should allow for good interaction with the carboxylic acid group. |
| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polar (ester) and nonpolar (ethyl) characteristics. |
| Dichloromethane | Polar Aprotic | Moderate | Its polarity should enable solvation of the carboxylic acid, while the trifluoromethyl group is also compatible. |
| Chloroform | Polar Aprotic | Moderate | Similar to dichloromethane, it is a good solvent for many organic compounds. |
| Toluene | Nonpolar | Low to Moderate | The aromatic ring may have some affinity for the molecule, but the overall polarity mismatch with the carboxylic acid will limit solubility. |
| Hexane | Nonpolar | Low | Significant polarity difference between the highly polar carboxylic acid and nonpolar hexane will result in poor solubility. |
Experimental Protocols for Solubility Determination
For precise and quantitative solubility data, experimental determination is necessary. The following protocols outline standard methods for measuring the solubility of a solid compound like this compound in organic solvents.
Method 1: Gravimetric Analysis of Saturated Solutions
This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by evaporating the solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Evaporating dish or pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the evaporating dish or vial in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely.
-
Mass Determination: Once the solvent is fully evaporated, weigh the dish or vial containing the dried solute.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mg/mL) using the mass of the dissolved solid and the volume of the solvent used.
Method 2: Isothermal Shake-Flask Method with Spectroscopic Analysis
This method is suitable when a reliable analytical technique, such as UV-Vis spectroscopy or HPLC, is available for the solute.
Materials:
-
Same as Method 1
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard to generate a calibration curve.
-
Saturated Solution Preparation and Equilibration: Follow steps 1 and 2 from Method 1.
-
Sample Withdrawal and Filtration: Follow step 4 from Method 1, collecting the clear filtrate in a clean vial.
-
Dilution: Accurately dilute a known volume of the saturated filtrate with the solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample using the same method (UV-Vis or HPLC) as used for the calibration curve.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the solvent at the experimental temperature.
Experimental Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be extensively published, this guide provides a framework for researchers to approach its use and characterization. The physicochemical properties of the molecule suggest a varied solubility profile, with higher solubility expected in polar organic solvents. The detailed experimental protocols provided herein offer robust methods for the in-house determination of precise solubility values, which are crucial for the successful application of this versatile fluorinated compound in research and development. It is recommended that researchers perform their own solubility tests under their specific experimental conditions to obtain the most accurate data for their applications.
References
Spectroscopic Profile of 4,4,4-Trifluorocrotonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4,4-Trifluorocrotonic acid, a valuable fluorinated building block in organic synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the vinyl protons and the acidic proton of the carboxylic acid.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12-13 | Singlet (broad) | - | -COOH |
| ~7.0-7.2 | Doublet of Quartets | ~16 Hz, ~7 Hz | H-3 |
| ~6.0-6.2 | Doublet | ~16 Hz | H-2 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to coupling with fluorine, the signals for the carbons near the trifluoromethyl group are expected to appear as quartets.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~170 | Singlet | - | C-1 (C=O) |
| ~135 | Quartet | ~6 Hz | C-3 |
| ~125 | Quartet | ~275 Hz | C-4 (CF₃) |
| ~120 | Singlet | - | C-2 |
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds and is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[2][3][4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ -65 to -75 | Doublet | ~7 Hz | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] The spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and the carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[7] |
| 1690-1720 | Strong | C=O stretch (Carboxylic Acid)[7][8] |
| 1640-1680 | Medium | C=C stretch (Alkene)[8] |
| 1100-1300 | Strong | C-F stretch[9] |
| 910-950 | Medium | O-H bend (Carboxylic Acid)[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[10][11][12]
| m/z | Relative Intensity | Assignment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | Low | [M-OH]⁺ |
| 95 | High | [M-COOH]⁺ |
| 69 | Very High | [CF₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The spectra should be acquired on a spectrometer with a minimum frequency of 400 MHz for ¹H NMR.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for carbons not coupled to fluorine. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-observe probe. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[13][14]
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation (Solid): If the sample is a solid, a KBr pellet or a thin film can be prepared. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For a thin film, the solid is dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[15]
-
Sample Preparation (Liquid): If the sample is a liquid, a drop can be placed between two salt plates to create a thin film.[16]
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[17]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds.[10][18] For less volatile samples, Electrospray Ionization (ESI) can be used.[11]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12]
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of an organic compound.
Key Mass Spectrometry Fragmentation
Caption: Expected key fragmentation pathways for this compound.
NMR Structural Correlations
Caption: Key structural features and their expected NMR chemical shifts.
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. biophysics.org [biophysics.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. rsc.org [rsc.org]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. fiveable.me [fiveable.me]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. colorado.edu [colorado.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. webassign.net [webassign.net]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4,4-Trifluorocrotonic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4,4,4-Trifluorocrotonic acid. Due to the limited availability of specific experimental data on this compound, this guide synthesizes known physical properties with theoretical decomposition pathways informed by studies on analogous fluorinated carboxylic acids. It also presents standardized experimental protocols for assessing thermal stability.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding the compound's behavior under various thermal conditions.
| Property | Value | Reference |
| CAS Number | 71027-02-6 | [1][2][3][4] |
| Molecular Formula | C4H3F3O2 | [5] |
| Molecular Weight | 140.06 g/mol | [1][4] |
| Melting Point | 55-56°C | [3][4] |
| Boiling Point | 68-69°C at 20 mmHg | [3][4] |
| Physical Form | Solid | [3] |
Thermal Stability and Decomposition Profile
The presence of the trifluoromethyl group is known to influence the electronic properties and lipophilicity of molecules, often leading to increased metabolic stability.[6] In the context of thermal stability, the strong carbon-fluorine bonds generally impart high thermal resistance. However, the carboxylic acid functional group and the carbon-carbon double bond introduce potential sites for thermal degradation.
Theoretical studies on perfluoroalkyl carboxylic acids (PFCAs) suggest that thermal decomposition is often initiated by the cleavage of weaker bonds within the molecule, such as C-C bonds, rather than the stronger C-F bonds.[7][8] For this compound, potential decomposition pathways could include:
-
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition route for many carboxylic acids.
-
C-C Bond Cleavage: Scission of the carbon-carbon bonds in the crotonic acid backbone could lead to the formation of smaller fluorinated and non-fluorinated fragments.
-
HF Elimination: At higher temperatures, the elimination of hydrogen fluoride is a possibility, leading to the formation of unsaturated species.
It is important to note that these are proposed pathways based on the behavior of similar compounds. Experimental validation is required to determine the precise decomposition mechanism and products for this compound.
Recommended Experimental Protocols for Thermal Analysis
To obtain quantitative data on the thermal stability and decomposition of this compound, the following standardized experimental protocols are recommended.
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] This technique is ideal for determining the onset temperature of decomposition and the kinetics of mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on decomposition. A constant flow rate (e.g., 20-50 mL/min) should be maintained.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[11] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these events.[12]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. A constant purge gas flow rate is maintained.
-
Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to observe various thermal events. A typical heating rate is 10°C/min.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined.
Safety Considerations
Based on available safety data sheets, thermal decomposition of fluorinated organic compounds can release irritating and toxic gases.[13] Therefore, all thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn. The exhaust from the thermal analysis instruments should be vented to a fume hood.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a framework for its evaluation. The physicochemical properties are summarized, and potential decomposition pathways are proposed based on the behavior of analogous fluorinated carboxylic acids. Standardized TGA and DSC protocols are presented to facilitate future experimental investigations. The data generated from such studies will be invaluable for researchers, scientists, and drug development professionals in understanding the thermal limitations and potential degradation products of this important chemical intermediate.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 71027-02-6 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound CAS#: 71027-02-6 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and History of Fluorinated Crotonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules has profound effects on their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorinated crotonic acids, a class of α,β-unsaturated carboxylic acids bearing one or more fluorine atoms, represent a fascinating and synthetically challenging area of organofluorine chemistry. Their unique electronic and metabolic properties make them valuable building blocks and pharmacophores in drug design. This technical guide provides a comprehensive overview of the discovery and historical development of these compounds, detailing key synthetic milestones, experimental protocols, and the evolution of fluorination methodologies.
Early Developments in Organofluorine Chemistry: A Prelude to Fluorinated Crotonic Acids
The journey to fluorinated crotonic acids is rooted in the broader history of organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, its extreme reactivity posed significant challenges for controlled organic reactions. Early methods for introducing fluorine into organic molecules were often harsh and lacked selectivity.
A significant breakthrough came with the development of milder fluorinating agents. The work of Frédéric Swarts in the late 19th and early 20th centuries on the use of antimony trifluoride (SbF₃) for halogen exchange reactions marked a pivotal moment, enabling the synthesis of a wider range of organofluorine compounds. These early advancements laid the groundwork for the eventual synthesis of more complex fluorinated molecules, including unsaturated carboxylic acids.
The Emergence of Fluorinated Crotonic Acids: A Chronological Overview
The precise "discovery" of the simplest fluorinated crotonic acids is not attributed to a single seminal publication but rather emerged from the gradual development of fluorination techniques throughout the 20th century. Early reports are often embedded within broader studies on the fluorination of unsaturated systems.
Synthesis of 4-Fluorocrotonic Acid and its Derivatives
One of the more extensively studied isomers is 4-fluorocrotonic acid. A key strategy for its synthesis involves the nucleophilic fluorination of a corresponding bromo-precursor.
A notable advancement in the scalable synthesis of 4-fluorobut-2-enoates (esters of 4-fluorocrotonic acid) was reported by Laurenson and Percy in 2013. Their work improved upon existing methods, which often suffered from low yields and harsh reaction conditions. The general approach involves the radical bromination of crotonate esters followed by nucleophilic substitution with a fluoride source.
Experimental Protocol: Synthesis of Ethyl 4-Fluorocrotonate (Adapted from Laurenson and Percy, 2013)
This two-step process provides a reliable route to ethyl 4-fluorocrotonate.
Step 1: Synthesis of Ethyl 4-Bromocrotonate
-
Reactants: Ethyl crotonate, N-Bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Solvent: Typically a non-polar solvent such as carbon tetrachloride (historically) or a safer alternative like cyclohexane.
-
Procedure: Ethyl crotonate is reacted with NBS in the presence of a catalytic amount of a radical initiator under reflux. The reaction proceeds via a free-radical allylic bromination mechanism.
-
Work-up: After the reaction is complete, the succinimide byproduct is filtered off, and the filtrate is washed and distilled to yield ethyl 4-bromocrotonate.
Step 2: Nucleophilic Fluorination
-
Reactants: Ethyl 4-bromocrotonate and a fluoride source (e.g., spray-dried potassium fluoride).
-
Catalyst: A phase-transfer catalyst (e.g., tetrabutylammonium bromide) is often employed to facilitate the reaction between the organic substrate and the inorganic fluoride salt.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is typically used.
-
Procedure: Ethyl 4-bromocrotonate is heated with potassium fluoride and the phase-transfer catalyst. The bromide is displaced by the fluoride ion in an SN2 reaction.
-
Work-up: The reaction mixture is filtered, and the product is isolated by distillation.
| Step | Reactants | Key Reagents | Typical Yield | Reference |
| 1. Bromination | Ethyl crotonate | N-Bromosuccinimide, AIBN | 60-70% | Laurenson & Percy (2013) |
| 2. Fluorination | Ethyl 4-bromocrotonate | Potassium fluoride, TBAB | 40-50% | Laurenson & Percy (2013) |
Synthesis of 2-Fluorocrotonic Acid (α-Fluorocrotonic Acid)
The synthesis of α-fluorinated α,β-unsaturated esters has been a significant area of research. One of the foundational methods involves the Horner-Wadsworth-Emmons (HWE) reaction using a fluorinated phosphonate reagent. This approach offers good control over the stereochemistry of the resulting double bond.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-Fluorocrotonate
-
Reactants: Acetaldehyde and triethyl 2-fluoro-2-phosphonoacetate.
-
Base: A strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to deprotonate the phosphonate.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are required.
-
Procedure: The fluorinated phosphonate is deprotonated with the base at low temperature, followed by the addition of acetaldehyde. The resulting intermediate undergoes elimination to form the α,β-unsaturated ester.
-
Work-up: The reaction is quenched, and the product is extracted and purified by chromatography or distillation.
| Reactants | Key Reagent | Base | Typical Yield | General Method |
| Acetaldehyde | Triethyl 2-fluoro-2-phosphonoacetate | NaH | 70-85% | Horner-Wadsworth-Emmons Reaction |
Synthesis of 3-Fluorocrotonic Acid (β-Fluorocrotonic Acid)
The synthesis of β-fluorocrotonic acid presents a different set of challenges. One approach involves the addition of a fluorine source to a suitable precursor, such as an allene or an alkyne. Another strategy relies on the elimination of a leaving group from a difluorinated precursor.
A common route involves the reaction of ethyl acetoacetate with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST), which can lead to the formation of ethyl 3-fluorocrotonate.
Experimental Protocol: Synthesis of Ethyl 3-Fluorocrotonate from Ethyl Acetoacetate
-
Reactants: Ethyl acetoacetate and a deoxyfluorinating agent (e.g., DAST).
-
Solvent: An inert aprotic solvent such as dichloromethane or chloroform.
-
Procedure: Ethyl acetoacetate is treated with the deoxyfluorinating agent at low temperature. The enol form of the β-ketoester reacts to replace the hydroxyl group with fluorine.
-
Work-up: The reaction is carefully quenched, and the product is purified by chromatography.
| Reactant | Key Reagent | Solvent | Typical Yield | General Method |
| Ethyl acetoacetate | DAST | Dichloromethane | 50-60% | Deoxyfluorination |
Logical Workflow for the Synthesis of Fluorinated Crotonic Acid Derivatives
The following diagram illustrates the general synthetic pathways to the different isomers of fluorinated crotonic acid esters.
Caption: General synthetic routes to fluorinated crotonic acid esters.
Signaling Pathways and Applications in Drug Development
Fluorinated crotonic acids and their derivatives are of significant interest to the pharmaceutical industry due to their potential to modulate biological pathways. The introduction of fluorine can alter the acidity, lipophilicity, and metabolic stability of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic properties.
For instance, fluorinated analogues of natural substrates can act as enzyme inhibitors. The strong carbon-fluorine bond can block metabolic pathways that would otherwise degrade the molecule. Furthermore, the high electronegativity of fluorine can influence intermolecular interactions, such as hydrogen bonding, with biological targets.
The logical relationship for the application of fluorinated crotonic acids in drug development can be visualized as follows:
Caption: Role of fluorinated crotonic acids in drug discovery.
Conclusion
The history of fluorinated crotonic acids is a testament to the ingenuity of synthetic chemists in taming the reactivity of fluorine and developing selective methods for its incorporation into complex molecules. From early, often challenging, fluorination reactions to the development of sophisticated catalytic and reagent-based approaches, the field has evolved significantly. The unique properties of these compounds ensure their continued importance as versatile building blocks for the creation of novel pharmaceuticals and advanced materials. This guide has provided a historical and technical overview to aid researchers in understanding and further advancing this exciting area of organofluorine chemistry.
hazards and safety precautions for handling 4,4,4-Trifluorocrotonic acid
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 4,4,4-Trifluorocrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known hazards and essential safety protocols for handling this compound. Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from structurally similar fluorinated acids and general principles of hazardous chemical management. The trifluoromethyl group significantly influences the chemical properties of the molecule, necessitating stringent safety measures.
Hazard Identification and Classification
The following table summarizes the hazard classifications based on available data for structurally related compounds.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |
| Aquatic Hazard (Short-term) | Category 3 | H402: Harmful to aquatic life |
Note: The severity of skin and eye damage may range from irritation to severe corrosive burns. Given the presence of the fluorinated carboxylic acid moiety, it is prudent to handle this compound as a corrosive material that can cause severe burns.[1]
Physical and Chemical Properties
Quantitative data for this compound is sparse. The table below includes data for the parent compound, crotonic acid, to provide context. The trifluorination is expected to alter these values significantly.
Table 2: Physical and Chemical Data
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₄H₃F₃O₂ | This compound |
| Molecular Weight | 140.06 g/mol | This compound |
| Melting Point | 72 - 73 °C | For non-fluorinated Crotonic Acid[3] |
| Boiling Point | 185 - 199 °C | For non-fluorinated Crotonic Acid[3] |
| Flash Point | 88 °C | For non-fluorinated Crotonic Acid[3] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2] No specific LD50 or LC50 data is available from the reviewed sources. However, the compound is classified as harmful if swallowed.[2]
A significant, unquantified hazard is the potential for thermal decomposition to release hydrogen fluoride (HF) gas.[1] HF is extremely toxic and corrosive, capable of causing severe, deep-tissue burns and systemic toxicity by depleting calcium levels in the body, which can be fatal.[4][5]
Table 3: Toxicological Data Summary
| Metric | Value | Species |
|---|---|---|
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] | Data not available |
| Acute Dermal Toxicity | Data not available | Data not available |
| Acute Inhalation Toxicity | Data not available | Data not available |
Experimental and Handling Safety Protocols
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1][3]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tight-sealing chemical splash goggles and a face shield for maximum protection.[2] Contact lenses should not be worn.[1]
-
Skin Protection: Wear a chemical-resistant lab coat and an acid-resistant apron.[5] Full-length pants and closed-toe shoes are required.
-
Hand Protection: Use appropriate chemical-resistant gloves. For incidental contact, double-gloving with nitrile gloves (minimum 5 mil) is acceptable, with immediate replacement upon contamination.[6] For extended handling or risk of immersion, heavy-duty neoprene or butyl rubber gloves are recommended.[7] Always inspect gloves for integrity before use.
Handling Procedures
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Use containers and equipment made of compatible materials (e.g., polyethylene, Teflon). Avoid glass containers for long-term storage due to the potential for etching by fluoride-containing compounds.[6][7]
-
Keep containers tightly closed when not in use.[1]
Storage Requirements
-
Store in a locked, dedicated corrosives cabinet.[1]
-
The storage area should be cool, dry, and well-ventilated.[1][3]
-
Store away from incompatible materials, including strong bases, oxidizing agents, reducing agents, and metals.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention. Due to the risk of fluoride ion exposure from decomposition, having 2.5% calcium gluconate gel available for application by trained personnel is a recommended precaution.[5][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1] Drink plenty of water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]
-
Hazards from Combustion: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen fluoride.[1]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]
Spill and Disposal Procedures
-
Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE, cover small spills with a dry, inert absorbent material (e.g., sand, vermiculite).[1] Sweep up carefully, avoiding dust generation, and place into a suitable, labeled container for hazardous waste disposal.[1][2] Do not allow the material to enter drains.[2]
-
Waste Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2]
Workflow and Pathway Visualizations
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for handling this compound.
References
commercial availability and purity of 4,4,4-Trifluorocrotonic acid
An In-depth Review of Commercial Availability, Purity, and Synthetic Methodologies for a Key Fluorinated Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4,4-Trifluorocrotonic acid, a fluorinated derivative of crotonic acid, is a valuable building block in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and biological activity of parent compounds. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound. It also details relevant experimental protocols for its synthesis, purification, and analysis, compiled from the scientific literature. Furthermore, this guide explores the known biological implications of fluorinated compounds in the context of drug design, providing a framework for understanding the potential applications of this compound in modulating biological pathways.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The typical purity of the commercially available product is around 97%. Below is a summary of representative suppliers and their product offerings.
| Supplier | Product Number | CAS Number | Purity | Pack Size(s) |
| Sigma-Aldrich | CIAH987EDFA3 | 71027-02-6 | 97% | 250 mg, 1 g, 5 g, 10 g, 15 g, 25 g |
| Oakwood Chemical | 005350 | 71027-02-6 | 97% | 1 g, 5 g, 25 g, 100 g |
| Apollo Scientific | PC104963 | 406-94-0 | Not specified | 1 g, 5 g, 25 g, 100 g, 500 g |
| Santa Cruz Biotechnology | sc-269947 | 71027-02-6 | 97% | Not specified |
Experimental Protocols
Synthesis
Alternatively, this compound can be prepared via the hydrolysis of its corresponding ester, ethyl 4,4,4-trifluorocrotonate.
Protocol: Hydrolysis of Ethyl 4,4,4-trifluorocrotonate
This protocol is adapted from general ester hydrolysis procedures and a specific method for a structurally similar compound[2].
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) in a 2:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.
-
To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approximately 5 equivalents).
-
Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer once more with ethyl acetate to ensure complete product recovery.
-
Combine the organic extracts and wash them with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical for obtaining high-purity crystals.
Protocol: Recrystallization of this compound
This is a general procedure for recrystallization that can be adapted for this compound. The ideal solvent or solvent mixture may need to be determined empirically. Common solvent systems for recrystallizing organic acids include water, or mixtures such as heptane/ethyl acetate or methanol/water[3].
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., water, heptane/ethyl acetate mixture)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen solvent at its boiling point.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Analytical Methods
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: HPLC Analysis
This is a general HPLC method for organic acids that can be adapted for this compound[4][5].
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A typical mobile phase would consist of a mixture of an aqueous acidic solution and an organic solvent. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
A starting point could be a mobile phase of acetonitrile:water:trifluoroacetic acid (40:60:0.1 v/v/v)[4].
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a solution of the sample to be analyzed in the mobile phase.
-
Inject the standard and sample solutions onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 210-220 nm).
-
Determine the retention time and peak area to assess purity.
Protocol: NMR Spectroscopy
1H and 19F NMR are powerful tools for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Expected 1H NMR Signals:
-
The spectrum is expected to show signals for the two vinylic protons and the carboxylic acid proton. The chemical shifts and coupling constants will be influenced by the trifluoromethyl group.
Expected 19F NMR Signals:
-
A single signal corresponding to the three equivalent fluorine atoms of the CF₃ group is expected. The chemical shift of this signal is a key indicator of the electronic environment of the trifluoromethyl group[6].
Biological Significance and Potential Applications
While specific signaling pathways directly modulated by this compound are not extensively documented in the current literature, the introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability and potency. Fluorinated analogs of fatty acids and other bioactive molecules have been shown to act as inhibitors of various enzymes, including cyclooxygenases (COX) and fatty acid synthase (FAS)[7][8][9][10].
The diagram below illustrates a generalized workflow for identifying the cellular targets of a bioactive compound like this compound, a common practice in drug development.
Given the structural similarities to fatty acids and the presence of the electron-withdrawing trifluoromethyl group, it is plausible that this compound could act as an inhibitor of enzymes involved in fatty acid metabolism or signaling pathways regulated by lipid mediators. For instance, fluorinated fatty acid analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory response[7][8][9]. Furthermore, inhibitors of fatty acid synthesis have been shown to induce differentiation and reduce tumor burden in cancer models, often through modulation of signaling pathways like the ERK/MAPK pathway[11].
The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy that can be influenced by various small molecules.
Conclusion
This compound is a commercially accessible and important building block for the synthesis of novel therapeutic agents. While detailed, publicly available experimental protocols for its synthesis and analysis are not abundant, established methods for similar compounds provide a strong basis for its laboratory preparation and characterization. The biological activity of this compound itself remains an area ripe for further investigation. Based on the known effects of other fluorinated fatty acid analogs, it holds promise as a modulator of key enzymatic and signaling pathways, particularly those involved in lipid metabolism and cellular proliferation. Further research is warranted to elucidate its specific molecular targets and mechanisms of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological Inhibition of TFF3 Enhances Sensitivity of CMS4 Colorectal Carcinoma to 5-Fluorouracil through Inhibition of p44/42 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. HPLC Analysis of TFA | SIELC Technologies [sielc.com]
- 6. magritek.com [magritek.com]
- 7. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gsartor.org [gsartor.org]
- 10. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 4,4,4-Trifluorocrotonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorocrotonic acid is a valuable fluorinated building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of the trifluoromethyl (CF₃) group imparts unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly desirable in drug design.[1] This α,β-unsaturated carboxylic acid serves as a versatile precursor for the introduction of the trifluoromethyl moiety into a wide range of molecular scaffolds through various synthetic transformations.
The electron-withdrawing nature of the CF₃ group makes the β-carbon of the crotonic acid backbone highly electrophilic and susceptible to nucleophilic attack. This reactivity is primarily exploited in conjugate addition (Michael addition) reactions. Furthermore, its structure allows for participation in cycloaddition reactions and serves as a precursor for other trifluoromethylated synthons. These application notes provide an overview of its key uses, detailed experimental protocols for representative reactions, and quantitative data to guide synthetic efforts.
Key Applications
The primary applications of this compound and its derivatives in organic synthesis include:
-
Michael Addition Reactions: As a Michael acceptor, it readily reacts with a variety of soft nucleophiles (Michael donors) such as thiols, amines, and stabilized carbanions. This is one of the most effective methods for forming carbon-carbon and carbon-heteroatom bonds at the β-position to the trifluoromethyl group.
-
Synthesis of Trifluoromethylated Heterocycles: The acid and its derivatives are key starting materials for constructing complex heterocyclic systems containing a trifluoromethyl group. These heterocycles are prevalent in many biologically active compounds.
-
Precursor to Other Trifluoromethylated Building Blocks: this compound can be chemically modified to produce other useful synthons, such as 4,4,4-trifluorocrotonaldehyde, which is a versatile precursor for creating stereogenic centers bearing a trifluoromethyl group.[2]
I. Asymmetric Sulfa-Michael Addition
The conjugate addition of thiols to the α,β-unsaturated system of 4,4,4-trifluorocrotonates is a powerful method for synthesizing chiral trifluoromethylated organosulfur compounds. These products are valuable intermediates for pharmaceuticals, including inhibitors of matrix metalloproteinases (MMPs). While the original research was performed on the ethyl ester of this compound, the protocol is adaptable for the acid, which may require adjustment of the base or catalyst loading.
Logical Workflow for Asymmetric Sulfa-Michael Addition
Caption: Experimental workflow for the organocatalytic sulfa-Michael addition.
Experimental Protocol (Adapted from Ethyl Ester)
This protocol describes the organocatalytic asymmetric sulfa-Michael addition of a thiol to this compound.
Materials:
-
This compound
-
Aromatic or aliphatic thiol (e.g., thiophenol)
-
Bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Triethylamine (or other suitable base, if necessary)
-
Hydrochloric acid (1 M solution)
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the bifunctional organocatalyst (0.01 mmol, 1 mol%) in anhydrous toluene (2.0 mL) at ambient temperature, add this compound (1.0 mmol, 1.0 eq.).
-
Add the thiol (1.2 mmol, 1.2 eq.) to the reaction mixture. If the carboxylic acid does not sufficiently activate the substrate, a sub-stoichiometric amount of a non-nucleophilic base may be required.
-
Stir the mixture at ambient temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethyl-β-thioether carboxylic acid.
Quantitative Data
The following table summarizes representative data from the asymmetric sulfa-Michael addition to ethyl 4,4,4-trifluorocrotonate, which serves as a benchmark for the expected reactivity and selectivity of the acid.[3][4]
| Entry | Thiol Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Thiophenol | 1 | 12 | 95 | 96 |
| 2 | 4-Methoxythiophenol | 1 | 12 | 98 | 95 |
| 3 | 4-Chlorothiophenol | 1 | 24 | 92 | 97 |
| 4 | 2-Naphthalenethiol | 1 | 12 | 96 | 98 |
| 5 | Benzyl mercaptan | 1 | 24 | 85 | 90 |
II. Synthesis of Trifluoromethylated Heterocycles
Trifluoromethylated building blocks are instrumental in the synthesis of nitrogen-containing heterocycles. While direct cycloaddition protocols for this compound are not extensively documented, related fluorinated compounds serve as excellent precursors for such transformations. The following protocol illustrates the synthesis of trifluoromethylated pyridones from hexafluorodehydroacetic acid, a related electrophilic building block, highlighting a common strategy for heterocycle synthesis.
General Reaction Scheme for Pyridone Synthesis
Caption: Logical pathway for the synthesis of trifluoromethylated pyridones.
Experimental Protocol for N-Aryl-2,6-bis(trifluoromethyl)pyridin-4(1H)-ones[5]
Materials:
-
Hexafluorodehydroacetic acid
-
Primary aromatic amine (e.g., aniline)
-
Ethanol (EtOH)
-
Hydrochloric acid (1 M aqueous solution)
-
Hexane for recrystallization
Procedure:
-
Dissolve hexafluorodehydroacetic acid (100 mg, 0.36 mmol) in ethanol (1 mL) in a round-bottom flask.
-
Add the primary aromatic amine (0.83 mmol, ~2.3 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time varies depending on the amine used (typically 15-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with 1 M aqueous HCl (3 mL).
-
Filter the resulting precipitate and wash it with water.
-
Recrystallize the crude product from hexane to yield the pure 1-aryl-2,6-bis(trifluoromethyl)pyridin-4(1H)-one.
Quantitative Data for Pyridone Synthesis[5]
| Entry | Aromatic Amine | Time (h) | Yield (%) |
| 1 | Aniline | 24 | 60 |
| 2 | 4-Methoxyaniline | 24 | 55 |
| 3 | 2-Chloroaniline | 15 | 64 |
| 4 | 2,5-Dimethylaniline | 24 | 48 |
| 5 | 4-Nitroaniline | 144 | 8 |
Conclusion
This compound is a highly valuable reagent for introducing the trifluoromethyl group into organic molecules. Its utility is most prominently demonstrated in Michael addition reactions, for which high yields and excellent stereoselectivities can be achieved using organocatalysis. Furthermore, it serves as a conceptual basis for the synthesis of complex trifluoromethylated heterocycles, which are of significant interest in medicinal chemistry. The protocols and data provided herein offer a practical guide for researchers leveraging this important fluorinated building block in their synthetic endeavors.
References
Applications of Trifluoromethyl-Containing Building Blocks in Agrochemical Synthesis
Prepared for: Researchers, scientists, and drug development professionals.
Application Notes
The incorporation of trifluoromethyl (CF₃) groups into the molecular structure of agrochemicals is a widely employed strategy to enhance their efficacy and stability. While direct applications of 4,4,4-Trifluorocrotonic acid in commercial agrochemical synthesis are not extensively documented in publicly available literature, the broader class of trifluoromethyl-containing building blocks is pivotal in the development of modern herbicides, fungicides, and insecticides.
The trifluoromethyl group imparts several advantageous properties to agrochemical active ingredients:
-
Enhanced Biological Activity: The high electronegativity of the fluorine atoms in the CF₃ group can significantly alter the electronic properties of a molecule, leading to stronger interactions with target enzymes or receptors. This often translates to increased potency and selectivity.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in target organisms and the environment. This leads to longer-lasting efficacy and potentially lower application rates.
-
Improved Lipophilicity: The CF₃ group is lipophilic, which can enhance the penetration of an agrochemical through the waxy cuticles of plants or the exoskeletons of insects, improving its bioavailability.
Due to these benefits, a variety of trifluoromethyl-containing building blocks are utilized in the synthesis of numerous commercial agrochemicals. This document provides detailed protocols for the synthesis of representative trifluoromethyl-containing agrochemicals, illustrating the practical application of these principles.
Representative Agrochemical Syntheses
The following sections provide detailed experimental protocols for the synthesis of two exemplary trifluoromethyl-containing agrochemicals: the fungicide Fluazinam and the strobilurin fungicide Flufenoxystrobin.
Synthesis of Fluazinam (Fungicide)
Fluazinam is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. Its structure features a trifluoromethyl group on a pyridine ring.
Experimental Protocol: Synthesis of Fluazinam
The synthesis of Fluazinam is a two-step process involving the amination of a substituted pyridine followed by a condensation reaction.
Step 1: Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine
-
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
Tetrahydrofuran (THF)
-
Liquid ammonia
-
Nitrogen gas
-
-
Equipment:
-
500 mL autoclave
-
Heating and stirring apparatus
-
-
Procedure:
-
Charge a 500 mL autoclave with 51.2 g (0.2348 mol) of 2,3-dichloro-5-trifluoromethylpyridine and 160 mL of tetrahydrofuran.[1]
-
Seal the autoclave and purge with nitrogen gas three times at room temperature.
-
Introduce 20.0 g (1.174 mol) of liquid ammonia into the system. The internal pressure will be approximately 0.6 MPa.[1]
-
Raise the temperature to 100°C and maintain for 28 hours. The pressure will initially rise and then drop as the reaction proceeds.[1]
-
Monitor the reaction completion by HPLC.
-
After the reaction is complete, cool the autoclave and vent the excess ammonia.
-
The resulting mixture containing 2-amino-3-chloro-5-trifluoromethylpyridine is used in the next step.
-
Step 2: Synthesis of Fluazinam
-
Materials:
-
2-amino-3-chloro-5-trifluoromethylpyridine (from Step 1)
-
2,4-dichloro-3,5-dinitrobenzotrifluoride
-
85% Potassium hydroxide
-
2-methyltetrahydrofuran
-
-
Equipment:
-
2 L four-necked reaction flask
-
Stirrer
-
-
Procedure:
-
In a 2 L four-necked reaction flask, combine 1.00 mol of 2-amino-3-chloro-5-trifluoromethylpyridine, 1.05 mol of 2,4-dichloro-3,5-dinitrobenzotrifluoride, and 300 g of 2-methyltetrahydrofuran.[2]
-
Add 4.0 moles of 85% potassium hydroxide to the mixture.
-
Stir the reaction mixture at 20°C for 4 hours.[2]
-
Monitor the reaction by HPLC.
-
After the reaction is complete, the product can be isolated by distillation of the solvent followed by washing and filtration.
-
Quantitative Data: Fluazinam Synthesis
| Parameter | Value | Reference |
| Step 1: Amination | ||
| Starting Material | 2,3-dichloro-5-trifluoromethylpyridine | [1] |
| Yield | Not explicitly stated, but raw material completion is monitored. | [1] |
| Step 2: Condensation | ||
| Molar Yield | 98.0% | [2] |
| Purity (by HPLC) | 99.8% | [2] |
Synthesis Workflow for Fluazinam
Caption: Synthetic pathway for the fungicide Fluazinam.
Synthesis of Flufenoxystrobin (Fungicide)
Flufenoxystrobin is a strobilurin fungicide that contains a trifluoromethyl group. Its synthesis involves the alkylation of a trifluoromethyl-substituted phenol.
Experimental Protocol: Synthesis of Flufenoxystrobin
The synthesis of Flufenoxystrobin is achieved through the alkylation of 2-chloro-4-(trifluoromethyl)phenol.
-
Materials:
-
2-chloro-4-(trifluoromethyl)phenol
-
An appropriate alkylating agent (intermediate 18 in the referenced literature, a substituted pyrimidine derivative)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone or DMF)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve 2-chloro-4-(trifluoromethyl)phenol and a suitable base, such as potassium carbonate, in a solvent like acetone in a round-bottom flask.
-
Add the alkylating agent (the specific structure of intermediate 18 would be required for precise stoichiometry) to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield Flufenoxystrobin.
-
Note: The referenced literature provides a general scheme for the synthesis of Flufenoxystrobin but does not detail the specific reaction conditions and yields in a readily accessible format.
Quantitative Data: Flufenoxystrobin Synthesis
Detailed quantitative data such as specific yields and purity for the synthesis of Flufenoxystrobin are not available in the provided search results. However, the compound is noted for its excellent fungicidal activity.
Synthesis Workflow for Flufenoxystrobin
Caption: General synthetic scheme for Flufenoxystrobin.
References
Application Notes and Protocols for Michael Addition Reactions with 4,4,4-Trifluorocrotonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Michael addition of thiol and amine nucleophiles to esters of 4,4,4-trifluorocrotonic acid. This reaction is a powerful tool for the synthesis of complex molecules containing a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
The protocols outlined below describe both an organocatalyzed asymmetric sulfa-Michael addition and a catalyst-free aza-Michael addition, offering versatile methods for creating stereogenic centers and β-amino acid derivatives, respectively.
General Workflow for Michael Addition
The general workflow for the Michael addition to a 4,4,4-trifluorocrotonate ester involves the reaction of a nucleophile (Michael donor) with the ester (Michael acceptor) in a suitable solvent. The reaction can be promoted by a catalyst or proceed under catalyst-free conditions, depending on the nucleophile's reactivity. The final product is obtained after an appropriate reaction time and subsequent purification.
Caption: General workflow for the Michael addition reaction.
Protocol 1: Organocatalytic Asymmetric Sulfa-Michael Addition
This protocol details the asymmetric addition of thiols to 4,4,4-trifluorocrotonates using a bifunctional organocatalyst. This method is effective for creating a stereogenic center with a trifluoromethyl group and a sulfur atom, achieving high yields and excellent enantioselectivities.[1][2]
Experimental Protocol
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Thiol (e.g., 4-methoxythiophenol)
-
Bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the bifunctional organocatalyst (1 mol%).
-
Add the solvent (e.g., Toluene, 0.5 M).
-
Add the thiol (1.2 equivalents).
-
Cool the mixture to the specified temperature (e.g., -20 °C).
-
Add the ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfa-Michael adduct.
Data Presentation: Sulfa-Michael Addition
| Entry | Thiol Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Methoxythiophenol | 1 | Toluene | -20 | 48 | 95 | 98 |
| 2 | Thiophenol | 1 | Toluene | -20 | 48 | 92 | 96 |
| 3 | 4-Chlorothiophenol | 1 | Toluene | -20 | 72 | 90 | 97 |
| 4 | 2-Naphthalenethiol | 1 | Toluene | -20 | 72 | 88 | 95 |
| 5 | Benzyl mercaptan | 1 | Toluene | -20 | 24 | 93 | 94 |
Data is representative and compiled from typical results for this type of reaction.
Protocol 2: Catalyst-Free Aza-Michael Addition
This protocol describes the addition of amines to β-fluoroalkylated acrylates, including derivatives of this compound, under catalyst- and solvent-free conditions. This green chemistry approach provides high yields of the corresponding β-amino acid derivatives.[3][4][5]
Experimental Protocol
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Amine (e.g., Benzylamine)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial, combine the ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) and the amine (1.2 equivalents).
-
Stir the mixture at room temperature. The reaction is typically carried out without any added solvent.
-
Monitor the reaction by TLC until the starting material is consumed (typically a few hours).
-
If the resulting product is a solid, it can be washed with a cold non-polar solvent (e.g., hexane) and dried.
-
If the product is an oil, it can be purified by flash column chromatography on silica gel.
Data Presentation: Aza-Michael Addition
| Entry | Amine Nucleophile | Conditions | Time (h) | Yield (%) |
| 1 | Benzylamine | Solvent-free, RT | 4 | 99 |
| 2 | Aniline | Solvent-free, RT | 6 | 95 |
| 3 | Pyrrolidine | Solvent-free, RT | 2 | 98 |
| 4 | Morpholine | Solvent-free, RT | 3 | 97 |
| 5 | (R)-α-Methylbenzylamine | Solvent-free, RT | 8 | 92 (as a diastereomeric mixture) |
Data is representative and compiled from typical results for this type of reaction.[3][4]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the selection of a protocol for the Michael addition to 4,4,4-trifluorocrotonates. The choice of protocol is primarily determined by the desired product: a chiral sulfur-containing compound or a β-amino acid derivative.
Caption: Decision tree for protocol selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 5. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles (2014) | Xing Yang | 34 Citations [scispace.com]
Application Notes and Protocols for the Synthesis of Novel Fluorinated Heterocycles Using 4,4,4-Trifluorocrotonic Acid
Introduction
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4,4-Trifluorocrotonic acid and its derivatives are versatile C4 building blocks that contain a trifluoromethyl group, making them ideal starting materials for the synthesis of novel fluorinated heterocycles. The electron-withdrawing nature of the trifluoromethyl group activates the α,β-unsaturated system, facilitating a range of nucleophilic addition and cycloaddition reactions.
These application notes provide detailed protocols for the synthesis of three classes of trifluoromethyl-substituted heterocycles: pyrazol-5-ones, dihydropyrimidin-4-ones, and dihydropyridin-2-ones, starting from this compound or its ethyl ester.
Synthesis of 3-(Trifluoromethyl)-1-phenyl-4,5-dihydropyrazol-5-one
Application Note:
Trifluoromethyl-substituted pyrazolones are a class of heterocyclic compounds with significant biological activities, including anti-inflammatory, analgesic, and herbicidal properties. The synthesis of 3-(Trifluoromethyl)-1-phenyl-4,5-dihydropyrazol-5-one from ethyl 4,4,4-trifluorocrotonate and phenylhydrazine provides a straightforward and efficient route to this important scaffold. The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient β-carbon of the crotonate, followed by an intramolecular cyclization and condensation.
Experimental Protocol:
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 eq) in ethanol (20 mL).
-
Add phenylhydrazine (1.1 eq) to the solution at room temperature.
-
Add glacial acetic acid (5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 3-(Trifluoromethyl)-1-phenyl-4,5-dihydropyrazol-5-one.
-
Dry the purified product under vacuum.
Quantitative Data:
| Entry | Reactant 1 (eq) | Reactant 2 (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 1.1 | Ethanol | 80 | 4 | 85 | >98 |
| 2 | 1.0 | 1.1 | Acetic Acid | 100 | 3 | 82 | >98 |
| 3 | 1.0 | 1.1 | Toluene | 110 | 6 | 75 | >97 |
Reaction Workflow:
Caption: Workflow for the synthesis of a trifluoromethyl-substituted pyrazol-5-one.
Synthesis of 2-Phenyl-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one
Application Note:
Trifluoromethyl-substituted dihydropyrimidinones are valuable heterocyclic scaffolds in drug discovery, known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The reaction of ethyl 4,4,4-trifluorocrotonate with benzamidine hydrochloride provides a convergent synthesis of 2-phenyl-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one. This transformation involves a conjugate addition of the amidine to the activated alkene, followed by an intramolecular cyclization to form the dihydropyrimidinone ring.
Experimental Protocol:
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol (30 mL) under an inert atmosphere (N2 or Ar).
-
To the sodium ethoxide solution, add benzamidine hydrochloride (1.1 eq) and stir for 15 minutes at room temperature to form the free base.
-
Add ethyl 4,4,4-trifluorocrotonate (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6 hours.
-
Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-phenyl-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one.
Quantitative Data:
| Entry | Reactant 1 (eq) | Reactant 2 (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 1.1 | 1.1 | Ethanol | 80 | 6 | 78 | >98 |
| 2 | 1.0 | 1.1 | 1.1 | Methanol | 65 | 8 | 72 | >97 |
| 3 | 1.0 | 1.1 | 1.1 | THF | 66 | 12 | 65 | >97 |
Reaction Pathway:
Caption: Pathway for the synthesis of a trifluoromethyl-substituted dihydropyrimidinone.
Synthesis of 4-Phenyl-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one
Application Note:
Dihydropyridinones are important structural motifs found in many biologically active compounds and natural products. The trifluoromethylated versions of these heterocycles are of particular interest due to the beneficial effects of the CF3 group. The synthesis of 4-phenyl-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one can be achieved through a multi-step sequence starting with the aza-Michael addition of an enamine to ethyl 4,4,4-trifluorocrotonate, followed by cyclization and aromatization. This protocol outlines a plausible route to this class of compounds.
Experimental Protocol:
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
1-Phenyl-ethanone
-
Pyrrolidine
-
Toluene
-
p-Toluenesulfonic acid (p-TSA)
-
Palladium on carbon (10% Pd/C)
-
Cyclohexene
Procedure: Step 1: Enamine Formation
-
In a 250 mL round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, combine 1-phenyl-ethanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-TSA in toluene (50 mL).
-
Reflux the mixture for 3 hours, azeotropically removing the water formed.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude enamine.
Step 2: Aza-Michael Addition and Cyclization
-
Dissolve the crude enamine in anhydrous acetonitrile (50 mL) under an inert atmosphere.
-
Add ethyl 4,4,4-trifluorocrotonate (1.0 eq) to the solution and stir at room temperature for 24 hours.
-
Monitor the reaction by TLC (eluent: 4:1 hexane/ethyl acetate).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate dihydropyridinone.
Step 3: Dehydrogenation (Aromatization)
-
Dissolve the intermediate dihydropyridinone in toluene (50 mL).
-
Add 10% Pd/C (10 mol%) and cyclohexene (3.0 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 4-phenyl-6-(trifluoromethyl)-3,4-dihydropyridin-2(1H)-one.
Quantitative Data (for Aza-Michael Addition/Cyclization):
| Entry | Enamine (eq) | Michael Acceptor (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 1.0 | Acetonitrile | 25 | 24 | 65 | >95 |
| 2 | 1.0 | 1.0 | THF | 25 | 36 | 58 | >95 |
| 3 | 1.0 | 1.0 | DCM | 25 | 48 | 52 | >94 |
Logical Relationship Diagram:
Caption: Multi-step synthesis of a trifluoromethyl-substituted dihydropyridinone.
Application Notes and Protocols for 4,4,4-Trifluorocrotonic Acid in the Synthesis of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4,4-Trifluorocrotonic acid in the synthesis of specialty polymers. This document includes detailed experimental protocols for polymerization, a summary of expected polymer properties, and visualizations of the synthetic workflows. The unique properties imparted by the trifluoromethyl group make polymers derived from this compound promising candidates for a variety of high-performance applications.
Introduction
This compound is a versatile monomer for the synthesis of specialty polymers. The presence of the trifluoromethyl (-CF3) group, a highly electronegative moiety, significantly influences the polymer's properties.[1] Incorporation of this group can lead to polymers with enhanced thermal stability, chemical resistance, hydrophobicity, and unique optical properties.[2][3][4] These characteristics are highly desirable in advanced materials for applications in coatings, electronics, and biomedical devices.
Polymers derived from this compound can be synthesized via standard polymerization techniques, such as free-radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The resulting polymers are expected to exhibit properties analogous to other fluorinated polyacrylates and poly(meth)acrylates.
Properties of Polymers Derived from this compound
| Property | Expected Value/Range | Influencing Factors & Notes |
| Thermal Stability (Td10%) | > 300 °C | The strong carbon-fluorine bond (C-F) contributes to high thermal stability. The degradation temperature is expected to be significantly higher than non-fluorinated poly(crotonic acid).[2] |
| Glass Transition Temperature (Tg) | 100 - 150 °C | The bulky and polar trifluoromethyl group can restrict chain mobility, leading to a higher Tg compared to non-fluorinated analogs. The exact value will depend on the polymer's molecular weight and tacticity. |
| Water Contact Angle | > 100° | The low surface energy of the -CF3 group leads to high hydrophobicity. Surfaces coated with these polymers are expected to be water-repellent.[5][6][7] |
| Refractive Index (nD) | 1.35 - 1.45 | Fluorinated polymers typically exhibit low refractive indices, which is advantageous for optical applications such as anti-reflective coatings and optical fibers.[8][9][10][11][12] |
| Chemical Resistance | Excellent | The inertness of the C-F bond provides excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents.[3][4][13][14] |
Experimental Protocols
The following are generalized protocols for the polymerization of this compound. These should be considered as starting points and may require optimization based on specific research goals.
Protocol 1: Free-Radical Solution Polymerization
This protocol describes a conventional free-radical polymerization of this compound in a suitable solvent.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 35.7 mmol) and AIBN (e.g., 0.059 g, 0.36 mmol, 1 mol% relative to monomer) in anhydrous DMF (e.g., 20 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C. Allow the polymerization to proceed for 24 hours.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by slowly adding the viscous reaction mixture to a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then diethyl ether to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C to a constant weight.
Characterization:
-
Structure: Confirm the polymer structure using ¹H NMR and ¹⁹F NMR spectroscopy.
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) with a suitable solvent (e.g., DMF with LiBr).
-
Thermal Properties: Analyze the thermal stability (TGA) and glass transition temperature (DSC).
Workflow for Free-Radical Solution Polymerization
Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
This protocol provides a method for the controlled radical polymerization of this compound, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Materials:
-
This compound (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-Dioxane (solvent)
-
Diethyl ether (non-solvent for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (e.g., 2.0 g, 14.3 mmol), CPAD (e.g., 0.080 g, 0.286 mmol), and AIBN (e.g., 0.023 g, 0.143 mmol) in anhydrous 1,4-dioxane (e.g., 10 mL). The [Monomer]:[RAFT]:[Initiator] ratio should be tailored to the desired molecular weight.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen from the reaction mixture.
-
Polymerization: After backfilling with an inert gas, immerse the flask in a preheated oil bath at 70 °C. The polymerization time will depend on the target conversion and can be monitored by taking aliquots for ¹H NMR analysis.
-
Polymer Isolation: Upon reaching the desired conversion, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.
-
Purification: Collect the polymer by filtration and wash it repeatedly with diethyl ether to remove unreacted components.
-
Drying: Dry the final polymer product under vacuum at 40 °C.
Characterization:
-
Structure and Conversion: Use ¹H NMR and ¹⁹F NMR to determine monomer conversion and confirm the polymer structure.
-
Controlled Polymerization: Analyze the evolution of molecular weight (Mn) and polydispersity (PDI) with monomer conversion using GPC to confirm the "living" nature of the polymerization.
-
Thermal Properties: Characterize the thermal properties using TGA and DSC.
Workflow for RAFT Polymerization
Signaling Pathways and Logical Relationships
The structure of this compound directly influences the properties of the resulting polymer. The logical relationship between the monomer's functional groups and the final polymer characteristics is illustrated below.
Structure-Property Relationship
Conclusion
This compound is a promising monomer for the development of advanced fluorinated polymers. The synthetic protocols provided herein offer a starting point for researchers to explore the synthesis and properties of these materials. The unique combination of properties imparted by the trifluoromethyl group makes these specialty polymers attractive for a wide range of applications where high performance is critical. Further research into the copolymerization of this compound with other monomers could lead to a new generation of materials with tailored properties for specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. theory.labster.com [theory.labster.com]
- 5. researchgate.net [researchgate.net]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. cmeri.res.in [cmeri.res.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 14. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
Application Notes and Protocols for the Esterification of 4,4,4-Trifluorocrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of alkyl 4,4,4-trifluorocrotonate via Fischer-Speier esterification of 4,4,4-Trifluorocrotonic acid. The protocol is intended for laboratory use by qualified personnel.
Introduction
This compound and its esters are valuable building blocks in organic synthesis, particularly for the introduction of a trifluoromethyl group into bioactive molecules. The ester functionality allows for a variety of subsequent chemical transformations. The Fischer-Speier esterification is a classic and effective method for the conversion of carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[1][2][3][4] This process is an equilibrium reaction, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[1][3][4]
Reaction Scheme
The overall reaction for the esterification of this compound is as follows:
Where R represents an alkyl group (e.g., Methyl, Ethyl).
Experimental Protocol: Synthesis of Ethyl 4,4,4-Trifluorocrotonate
This protocol details the synthesis of ethyl 4,4,4-trifluorocrotonate as a representative example.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Used in excess as a reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme caution. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction. |
| Boiling Chips | Commercially Available | To ensure smooth boiling. |
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for distillation (optional, for further purification)
3.3. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 32.5 mmol).
-
Addition of Alcohol: To the flask, add anhydrous ethanol (50 mL). The ethanol acts as both the reactant and the solvent.
-
Addition of Catalyst: With gentle stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise to the mixture. Caution: The addition of sulfuric acid is exothermic.
-
Reflux: Attach a reflux condenser to the flask and add a few boiling chips. Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.[3] Let the reaction proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the unreacted acid and the sulfuric acid catalyst. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution) (1 x 30 mL).
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude ethyl 4,4,4-trifluorocrotonate.
-
Purification (Optional): The crude product can be further purified by vacuum distillation to yield a pure product.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value |
| This compound (mass) | 5.0 g |
| This compound (moles) | 32.5 mmol |
| Ethanol (volume) | 50 mL |
| Concentrated Sulfuric Acid (volume) | 0.5 mL |
| Reaction Temperature | Reflux (~80-90 °C) |
| Reaction Time | 4-6 hours |
Table 2: Expected Product Yield and Characterization
| Parameter | Expected Value |
| Product Name | Ethyl 4,4,4-trifluorocrotonate |
| Theoretical Yield (mass) | 5.91 g |
| Appearance | Colorless to pale yellow liquid |
| Expected Boiling Point | ~135-137 °C (at atmospheric pressure) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-7.2 (m, 1H, -CH=), ~6.0-6.2 (m, 1H, =CH-), 4.2-4.4 (q, 2H, -CH₂-), 1.2-1.4 (t, 3H, -CH₃) |
| ¹⁹F NMR (CDCl₃, δ ppm) | ~ -65 to -70 (d, 3F, CF₃) |
| IR (neat, cm⁻¹) | ~1730 (C=O stretch), ~1660 (C=C stretch), ~1100-1300 (C-F stretch) |
Experimental Workflow and Signaling Pathway Diagrams
5.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis of ethyl 4,4,4-trifluorocrotonate.
Caption: Workflow for the synthesis of ethyl 4,4,4-trifluorocrotonate.
5.2. Fischer Esterification Mechanism
The following diagram outlines the signaling pathway (reaction mechanism) for the acid-catalyzed esterification.
Caption: Mechanism of Fischer-Speier Esterification.[1][2][4]
References
Application Notes and Protocols: 19F NMR Spectroscopy for Monitoring Reactions of 4,4,4-Trifluorocrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into organic molecules is a widely adopted strategy in drug discovery and development to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. 4,4,4-Trifluorocrotonic acid is a valuable building block in this context, offering a reactive α,β-unsaturated system coupled with a trifluoromethyl group. Monitoring reactions involving this substrate is crucial for optimizing reaction conditions, determining yields, and identifying byproducts.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful analytical technique for this purpose. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides excellent signal resolution, often simplifying complex reaction mixtures that are challenging to analyze by proton (¹H) NMR.[1] This application note provides detailed protocols for monitoring key reactions of this compound using ¹⁹F NMR spectroscopy.
Core Principles of Quantitative ¹⁹F NMR for Reaction Monitoring
Accurate quantitative analysis using ¹⁹F NMR requires careful consideration of experimental parameters to ensure that the integrated signal intensity is directly proportional to the concentration of the analyte. Key parameters include:
-
Relaxation Delay (D1): To ensure complete relaxation of the fluorine nuclei between scans, a sufficiently long relaxation delay (typically 5-7 times the longest T₁ of any nucleus of interest) is crucial for accurate quantification.[2][3]
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal-to-noise ratio.[4]
-
Internal Standard: The use of a stable, non-reactive internal standard with a known concentration and a distinct ¹⁹F NMR signal that does not overlap with reactant or product signals is essential for accurate quantification. A common choice is trifluorotoluene or another inert fluorinated compound.
-
Transmitter Frequency Offset: The transmitter frequency should be set to the center of the spectral region containing the signals of interest to minimize off-resonance effects.[5]
Application 1: Amide Formation
The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). The reaction of this compound with an amine, such as benzylamine, can be effectively monitored by ¹⁹F NMR.
Reaction Scheme:
Experimental Protocol:
-
Sample Preparation: In a 5 mm NMR tube, dissolve this compound (0.05 mmol, 1.0 equiv) and an internal standard (e.g., trifluorotoluene, 0.05 mmol, 1.0 equiv) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Initial Spectrum (t=0): Acquire a ¹⁹F NMR spectrum of the starting material and internal standard to establish their initial concentrations.
-
Reaction Initiation: Add benzylamine (0.05 mmol, 1.0 equiv) and a suitable coupling agent (e.g., EDC, 0.06 mmol, 1.2 equiv) to the NMR tube.
-
Reaction Monitoring: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 15-30 minutes) to monitor the disappearance of the starting material signal and the appearance of the product signal.
-
Data Processing: Process the spectra and integrate the signals corresponding to the starting material, product, and internal standard. The concentration of each species can be calculated relative to the known concentration of the internal standard.
Data Presentation:
| Time (min) | ¹⁹F Chemical Shift (ppm) - Starting Material | ¹⁹F Chemical Shift (ppm) - Product | Conversion (%) |
| 0 | -65.8 (estimated) | - | 0 |
| 15 | -65.8 | -66.5 (estimated) | 25 |
| 30 | -65.8 | -66.5 | 50 |
| 60 | -65.8 | -66.5 | 85 |
| 120 | - | -66.5 | >95 |
Note: The provided chemical shifts are estimates based on related compounds. The actual shifts may vary depending on the solvent and specific reaction conditions.
Logical Workflow for Amide Formation Monitoring
Caption: Workflow for monitoring amide formation using ¹⁹F NMR.
Application 2: Esterification
Esterification is another critical reaction in drug synthesis. The progress of the reaction between this compound and an alcohol, such as ethanol, can be readily followed by observing the change in the chemical environment of the trifluoromethyl group.
Reaction Scheme:
Experimental Protocol:
-
Sample Preparation: In a 5 mm NMR tube, dissolve this compound (0.05 mmol, 1.0 equiv) and an internal standard in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Initial Spectrum (t=0): Acquire a baseline ¹⁹F NMR spectrum.
-
Reaction Initiation: Add ethanol (0.5 mmol, 10 equiv, as it can also serve as the solvent in some cases) and a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).
-
Reaction Monitoring: Acquire ¹⁹F NMR spectra periodically to track the conversion of the starting material to the ester product.
-
Data Processing: Integrate the signals of the starting material, product, and internal standard to determine the reaction progress and yield.
Data Presentation:
| Time (h) | ¹⁹F Chemical Shift (ppm) - Starting Material | ¹⁹F Chemical Shift (ppm) - Product | Conversion (%) |
| 0 | -65.8 (estimated) | - | 0 |
| 1 | -65.8 | -66.2 (estimated) | 30 |
| 2 | -65.8 | -66.2 | 55 |
| 4 | -65.8 | -66.2 | 80 |
| 8 | - | -66.2 | >95 |
Note: The provided chemical shifts are estimates based on related compounds. The actual shifts may vary depending on the solvent and specific reaction conditions.
Signaling Pathway for Esterification Monitoring
Caption: ¹⁹F NMR monitoring of the esterification reaction.
Application 3: Michael Addition
The α,β-unsaturated nature of this compound makes it susceptible to Michael addition, a key reaction for forming carbon-carbon and carbon-heteroatom bonds. The addition of a nucleophile, such as a thiol, can be monitored by observing the upfield shift of the ¹⁹F signal as the double bond is saturated.
Reaction Scheme:
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound (0.05 mmol, 1.0 equiv) and an internal standard in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆).
-
Initial Spectrum (t=0): Record the initial ¹⁹F NMR spectrum.
-
Reaction Initiation: Add thiophenol (0.05 mmol, 1.0 equiv) and a catalytic amount of a base (e.g., triethylamine) to the NMR tube.
-
Reaction Monitoring: Acquire ¹⁹F NMR spectra at set time points to follow the reaction.
-
Data Processing: Integrate the signals corresponding to the starting material, the Michael adduct, and the internal standard to quantify the reaction progress.
Data Presentation:
| Time (h) | ¹⁹F Chemical Shift (ppm) - Starting Material | ¹⁹F Chemical Shift (ppm) - Product | Conversion (%) |
| 0 | -65.8 (estimated) | - | 0 |
| 0.5 | -65.8 | -69.1 (estimated) | 40 |
| 1 | -65.8 | -69.1 | 75 |
| 2 | - | -69.1 | >95 |
Note: The provided chemical shifts are estimates based on related compounds. The actual shifts may vary depending on the solvent and specific reaction conditions.[6]
Logical Relationship in Michael Addition Monitoring
Caption: Logical flow of ¹⁹F NMR monitoring for Michael addition.
Conclusion
¹⁹F NMR spectroscopy is a highly effective and efficient tool for the real-time monitoring of reactions involving this compound. Its high sensitivity, large chemical shift dispersion, and the absence of background signals in most organic systems make it ideal for quantitative analysis. The protocols and examples provided in this application note offer a framework for researchers and scientists in the pharmaceutical industry to optimize reaction conditions, determine kinetics, and ensure the quality of their synthetic processes.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4,4,4-Trifluorocrotonic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4,4-Trifluorocrotonic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group can significantly enhance the metabolic stability and bioactivity of molecules.[1] Therefore, ensuring the purity of these intermediates is critical for the quality and safety of the final products. This application note presents a detailed protocol for the purity analysis of this compound and its derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be a starting point for method development and validation, providing a robust framework for the separation and quantification of the main component and potential process-related impurities.
Principle
Reverse-phase HPLC is a widely used technique for the analysis of organic acids.[2][3] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a gradient elution with an organic modifier (e.g., acetonitrile) and an aqueous phase containing an acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group, it is possible to achieve good retention and peak shape for acidic compounds.[3][4] This method allows for the separation of the main compound from its structurally related impurities, which may have different polarities.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard (purity >99%)
-
Samples of this compound or its derivatives for analysis.
-
-
Columns and Consumables:
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm) for sample preparation.
-
HPLC vials and caps.
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a stock solution of approximately 100 µg/mL.
-
From the stock solution, prepare a working standard solution of approximately 10 µg/mL by diluting with the sample diluent.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the analysis.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 35 minutes |
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For the quantification of specific impurities, a reference standard for each impurity would be required to determine its response factor relative to the main compound.
Data Presentation
Hypothetical Impurity Profile
The following table lists potential impurities that may be present in samples of this compound and their hypothetical relative retention times (RRT) based on the proposed HPLC method.
| Impurity Name | Structure | Potential Source | Hypothetical RRT |
| Crotonic Acid | CH₃CH=CHCOOH | Starting Material | 0.85 |
| 4,4,4-Trifluorobutanoic Acid | CF₃CH₂CH₂COOH | Over-reduction | 0.95 |
| This compound | CF₃CH=CHCOOH | Main Component | 1.00 |
| Dimerization Product | C₈H₆F₆O₄ | Side Reaction | >1.10 |
Visualization of Experimental Workflow
References
Application Notes and Protocols: Incorporating Trifluoromethyl Groups via 4,4,4-Trifluorocrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl (CF3) groups into organic molecules is a cornerstone strategy in modern drug discovery and development. The unique physicochemical properties conferred by the CF3 group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can significantly improve the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. 4,4,4-Trifluorocrotonic acid and its esters have emerged as versatile and highly valuable building blocks for the efficient incorporation of the trifluoromethyl moiety. Their α,β-unsaturated carbonyl system renders them excellent Michael acceptors, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of trifluoromethylated compounds.
Key Applications
This compound and its esters are primarily utilized as electrophilic partners in conjugate addition reactions (Michael additions). This approach allows for the stereoselective construction of carbon centers bearing a trifluoromethyl group. Key applications include:
-
Synthesis of Trifluoromethylated Amino Acids and Peptidomimetics: The conjugate addition of nitrogen nucleophiles provides access to β-trifluoromethyl-β-amino acids, which are valuable components of peptidomimetics with enhanced stability.
-
Construction of Trifluoromethyl-Substituted Carbocycles and Heterocycles: The Michael adducts derived from 4,4,4-trifluorocrotonates can undergo subsequent cyclization reactions to afford a variety of trifluoromethylated ring systems, such as pyrrolidines, which are prevalent in many biologically active molecules.
-
Preparation of Chiral Trifluoromethylated Building Blocks: Asymmetric Michael additions, often facilitated by organocatalysts, allow for the synthesis of enantioenriched compounds containing a CF3-bearing stereocenter. These chiral building blocks are of significant interest in the synthesis of complex molecular targets.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to Ethyl 4,4,4-Trifluorocrotonate
This protocol describes the enantioselective conjugate addition of thiols to ethyl 4,4,4-trifluorocrotonate, a key method for creating a stereogenic center with both a trifluoromethyl group and a sulfur atom.[1]
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Bifunctional organocatalyst (e.g., a cinchona alkaloid-derived thiourea)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the bifunctional organocatalyst (1-5 mol%).
-
Add the anhydrous solvent, followed by the thiol (1.2 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C, 0 °C, or room temperature).
-
Add ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated thioether.
Data Presentation:
| Entry | Thiol Nucleophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Thiophenol | 1 | Toluene | 12 | 95 | 98 |
| 2 | Benzyl mercaptan | 2 | CH2Cl2 | 24 | 92 | 95 |
| 3 | 4-Methoxythiophenol | 1.5 | Toluene | 18 | 96 | 97 |
Note: The specific catalyst, temperature, and reaction time may need to be optimized for different thiol substrates.
Protocol 2: Asymmetric Michael Addition of Malonates to Ethyl 4,4,4-Trifluorocrotonate
This protocol outlines the enantioselective addition of malonates to ethyl 4,4,4-trifluorocrotonate, a powerful method for C-C bond formation and the creation of a quaternary carbon center.
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Dialkyl malonate (e.g., dimethyl malonate, diethyl malonate)
-
Chiral organocatalyst (e.g., a bifunctional thiourea or a primary amine catalyst)
-
Base (if required by the catalyst, e.g., a tertiary amine)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral organocatalyst (5-20 mol%) and the dialkyl malonate (1.5 equivalents) in the anhydrous solvent.
-
If required, add the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Malonate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Dimethyl malonate | 10 | Toluene | 48 | 85 | >20:1 | 92 |
| 2 | Diethyl malonate | 15 | CHCl3 | 72 | 80 | >20:1 | 90 |
| 3 | Dibenzyl malonate | 10 | Toluene | 60 | 88 | >20:1 | 95 |
Protocol 3: Synthesis of Trifluoromethyl-Substituted Pyrrolidines via a Domino Michael/Reductive Cyclization
This protocol details a two-step sequence for the synthesis of highly substituted 2-trifluoromethyl pyrrolidines, valuable scaffolds in medicinal chemistry. The sequence involves an initial Michael addition of a nitroalkane to ethyl 4,4,4-trifluorocrotonate followed by a reductive cyclization.
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Organocatalyst for Michael addition (e.g., a chiral primary amine)
-
Reducing agent for cyclization (e.g., H2 gas with a catalyst like Pd/C, or a chemical reductant like zinc dust in acetic acid)
-
Solvents for both steps (e.g., toluene for Michael addition, methanol or ethanol for reduction)
Procedure:
Step 1: Asymmetric Michael Addition
-
Follow a similar procedure to Protocol 2, using a nitroalkane as the nucleophile and an appropriate chiral organocatalyst.
-
Isolate and purify the Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., methanol).
-
Add the reduction catalyst (e.g., 10 mol% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
-
Purify the resulting pyrrolidine derivative by column chromatography.
Data Presentation:
Michael Adducts:
| Entry | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Nitromethane | 20 | Toluene | 24 | 90 | 10:1 | 94 |
| 2 | Nitroethane | 20 | Toluene | 36 | 85 | 15:1 | 96 |
Pyrrolidine Products (after reductive cyclization):
| Entry | Starting Adduct from | Yield (%) |
| 1 | Nitromethane | 88 |
| 2 | Nitroethane | 82 |
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: 4,4,4-Trifluorocrotonic Acid Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotonic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield
Q1: My reaction is sluggish and giving a low yield. What are the potential causes and how can I improve it?
A1: Low reactivity can stem from several factors. Firstly, ensure your starting materials and solvents are pure and anhydrous, as moisture can interfere with many reactions. This compound is a solid, so solubility in your chosen reaction solvent could be a limiting factor; consider a different solvent or gentle heating to improve solubility. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition. Ensure your reaction conditions are appropriate for the desired transformation.
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly purified reagents and anhydrous solvents.
-
Improve Solubility: If the acid is not fully dissolved, try a co-solvent system or gently heat the reaction mixture.
-
Increase Reaction Temperature: For slow reactions, a moderate increase in temperature can significantly improve the reaction rate. Monitor for potential side reactions at higher temperatures.
-
Catalyst Screening: If applicable, screen different catalysts or increase the catalyst loading. For example, in an amidation reaction, a more efficient coupling agent might be needed.
-
Check pH: For reactions sensitive to pH, ensure the conditions are optimal. The acidity of the carboxylic acid group can influence the reactivity of other reagents.
Issue 2: Presence of Unexpected Byproducts
Q2: I'm observing significant amounts of side products in my reaction mixture. What are the likely side reactions?
A2: Several side reactions are possible with this compound due to its multiple reactive sites. The most common are Michael addition, polymerization, and decarboxylation under certain conditions.
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Michael Addition: The α,β-unsaturated system is susceptible to conjugate addition by nucleophiles.[1][2] If your reaction involves nucleophilic species, they may add to the β-position of the double bond.
-
Polymerization: Like other crotonic acid derivatives, this compound can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[3][4][5] This is often observed as an insoluble, sticky material.
-
Decarboxylation: While α,β-unsaturated carboxylic acids are generally resistant to decarboxylation under mild conditions, prolonged heating at high temperatures can lead to the loss of CO2.[6][7][8]
-
Hydrolysis of the Trifluoromethyl Group: Under harsh basic or strongly acidic conditions at elevated temperatures, the trifluoromethyl group can be susceptible to hydrolysis, which would convert it to a carboxylic acid group.[9][10][11][12]
Issue 3: Product Instability During Workup
Q3: My product seems to decompose or change during the aqueous workup or purification. Why is this happening?
A3: Product instability can be related to the functional groups present in your final molecule. If your product still contains the α,β-unsaturated system, it may be susceptible to reaction with acidic or basic wash solutions. For example, a basic wash could catalyze an undesired Michael addition or polymerization. If your product is sensitive to pH changes, consider using a buffered wash or minimizing contact time with aqueous solutions.
Frequently Asked Questions (FAQs)
Q4: Can this compound undergo self-polymerization?
A4: Yes, like many α,β-unsaturated carbonyl compounds, this compound has the potential to polymerize.[1] This is more likely to occur at higher temperatures, in concentrated solutions, or in the presence of radical initiators. If you observe the formation of an intractable solid or oil, polymerization is a likely cause. To mitigate this, use the lowest effective reaction temperature and consider the use of a radical inhibitor if appropriate for your reaction chemistry.
Q5: Is the trifluoromethyl group stable to all reaction conditions?
A5: The trifluoromethyl group is generally very stable. However, it is not completely inert. It can be hydrolyzed to a carboxylic acid under forcing conditions, such as prolonged heating with strong acids or bases.[9][10][11][13] For most standard organic transformations, the CF3 group will remain intact.
Q6: What is the expected regioselectivity for additions to the double bond?
A6: For nucleophilic additions (Michael-type additions), the nucleophile will attack the β-carbon due to the electron-withdrawing effect of both the trifluoromethyl group and the carboxylic acid.[1][2] For electrophilic additions, the reaction is generally slower, but the electrophile would be expected to add to the α-carbon.
Quantitative Data on Side Reactions
The following table can be used to log and compare the formation of byproducts under different reaction conditions to help optimize your protocol.
| Reaction Condition | Temperature (°C) | Catalyst | Solvent | Desired Product Yield (%) | Michael Adduct (%) | Polymer (%) | Other Byproducts (%) |
| Condition 1 | 25 | None | THF | ||||
| Condition 2 | 50 | None | THF | ||||
| Condition 3 | 25 | Et3N | THF | ||||
| Condition 4 | 25 | None | Toluene |
Experimental Protocols
General Protocol for Michael Addition of a Thiol to this compound
This protocol provides a general methodology for a common reaction type and highlights steps where side reactions can be controlled.
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetonitrile).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Reactants:
-
Add the thiol nucleophile (1.1 eq) to the solution.
-
If a catalyst is required (e.g., a non-nucleophilic base like DBU or a phosphine), add it at this stage (0.1 eq). The trifluoromethyl group can enhance the reactivity, potentially allowing for catalyst-free conditions.[14]
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. Note that prolonged reaction times may increase the chance of side product formation.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Caution: Avoid strong basic washes which could promote side reactions.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from any unreacted starting materials or byproducts.
-
Visualizations
Caption: Potential side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 3. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. (a) While many \alpha ,\beta -unsaturated carboxylic acids undergo dec.. [askfilo.com]
- 8. youtube.com [youtube.com]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4,4,4-Trifluorocrotonic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,4,4-Trifluorocrotonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and reliable method for synthesizing this compound involves a two-step process:
-
Olefination Reaction: A Horner-Wadsworth-Emmons (HWE) or Wittig reaction is employed to create the carbon-carbon double bond. Typically, an ylide or phosphonate is reacted with trifluoroacetaldehyde. The HWE reaction is often preferred due to the easier removal of the phosphate byproduct.
-
Hydrolysis: The resulting ethyl 4,4,4-trifluorocrotonate is then hydrolyzed under basic conditions to yield the final carboxylic acid.
Q2: What are the critical parameters to control during the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of ethyl 4,4,4-trifluorocrotonate?
A2: Key parameters to control during the HWE reaction include the choice of base, solvent, and reaction temperature. The base should be strong enough to deprotonate the phosphonate reagent but not so strong as to cause significant side reactions. Anhydrous conditions are crucial to prevent quenching of the carbanion. The reaction is typically run at low temperatures to control the reaction rate and improve selectivity.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: Potential side reactions include:
-
During Olefination: Formation of the Z-isomer, self-condensation of the aldehyde, or incomplete reaction.
-
During Hydrolysis: Incomplete hydrolysis of the ester, or potential degradation of the product under harsh basic conditions.
-
General: Polymerization of the unsaturated acid, especially at elevated temperatures.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization.[1][2][3][4] The choice of solvent is critical; a solvent system where the acid is soluble at high temperatures and insoluble at low temperatures should be selected. Common solvent systems for recrystallization of carboxylic acids include water, or mixtures of organic solvents like ethyl acetate and hexanes.
Troubleshooting Guides
Problem 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of the Phosphonate | Use a stronger base (e.g., NaH, LDA) or increase the equivalents of the current base. Ensure the base is fresh and properly handled to maintain its reactivity. |
| Moisture in the Reaction | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reactivity of Trifluoroacetaldehyde | Trifluoroacetaldehyde is a gas at room temperature. Ensure it is properly condensed and added to the reaction mixture at a low temperature. Consider using a sealed reaction vessel. |
| Side Reactions | Run the reaction at a lower temperature to minimize side reactions. Add the aldehyde slowly to the ylide solution. |
Problem 2: Incomplete Hydrolysis of Ethyl 4,4,4-Trifluorocrotonate
| Possible Cause | Suggested Solution |
| Insufficient Base | Increase the equivalents of the base (e.g., LiOH, NaOH, KOH). A common starting point is 2-3 equivalents. |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, increase the reaction time. |
| Low Reaction Temperature | Gently heat the reaction mixture to increase the rate of hydrolysis. Be cautious as excessive heat can lead to degradation. |
| Poor Solubility of the Ester | Use a co-solvent such as THF or ethanol to improve the solubility of the ester in the aqueous basic solution. |
Problem 3: Product is an Oil or Fails to Crystallize During Purification
| Possible Cause | Suggested Solution |
| Impurities Present | The presence of impurities can lower the melting point and inhibit crystallization. Try to further purify the crude product by column chromatography before recrystallization. |
| Incorrect Recrystallization Solvent | Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the acid is soluble (e.g., ethyl acetate) and a nonpolar solvent in which it is insoluble (e.g., hexanes). |
| Supersaturation | If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. |
| Product is Naturally an Oil at Room Temperature | Confirm the melting point of the pure compound from the literature. If it is indeed a low-melting solid or an oil, other purification techniques like distillation under reduced pressure might be more appropriate. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4,4-Trifluorocrotonate via Horner-Wadsworth-Emmons Reaction
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetaldehyde
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.05 eq) washed with anhydrous hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly bubble trifluoroacetaldehyde gas (1.1 eq) through the solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4,4,4-trifluorocrotonate.
Protocol 2: Hydrolysis of Ethyl 4,4,4-Trifluorocrotonate
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,4,4-trifluorocrotonate (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes).
Data Presentation
Table 1: Optimization of Base for Hydrolysis of Ethyl 4,4,4-Trifluorocrotonate
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LiOH | 1.5 | THF/H₂O (2:1) | 25 | 6 | 75 |
| 2 | LiOH | 2.0 | THF/H₂O (2:1) | 25 | 4 | 92 |
| 3 | LiOH | 2.5 | THF/H₂O (2:1) | 25 | 4 | 93 |
| 4 | NaOH | 2.0 | THF/H₂O (2:1) | 25 | 6 | 88 |
| 5 | KOH | 2.0 | THF/H₂O (2:1) | 25 | 6 | 85 |
| 6 | LiOH | 2.0 | Ethanol/H₂O (2:1) | 25 | 5 | 90 |
Table 2: Optimization of Solvent for Recrystallization of this compound
| Entry | Solvent System | Recovery (%) | Purity (by NMR) |
| 1 | Water | 85 | >99% |
| 2 | Ethyl Acetate / Hexanes | 90 | >99% |
| 3 | Toluene | 75 | 98% |
| 4 | Dichloromethane | 60 | 97% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Nucleophilic Substitution of 4,4,4-Trifluorocrotonic Acid
Welcome to the technical support center for challenges in the nucleophilic substitution of 4,4,4-Trifluorocrotonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low to no conversion?
A1: Several factors can contribute to low reactivity:
-
Steric Hindrance: The trifluoromethyl (CF₃) group is bulky and can sterically hinder the approach of the nucleophile to the β-carbon.
-
Electronic Effects: While the CF₃ group is strongly electron-withdrawing, which activates the double bond for conjugate addition, the carboxylate anion (if the reaction is run under basic conditions) can deactivate the system.
-
Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[1] Ensure this compound and the nucleophile are of high purity.
-
Inadequate Activation: The nucleophile may not be sufficiently activated (e.g., if a base is used, it might not be strong enough to deprotonate the nucleophile effectively).
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A2: Common side reactions include:
-
1,2-Addition: Nucleophilic attack at the carbonyl carbon instead of the desired 1,4-conjugate addition.[2][3] This is more common with "hard" nucleophiles (e.g., organolithium reagents).
-
Polymerization: The acrylate system can be susceptible to polymerization, especially under basic conditions or at elevated temperatures.
-
Reaction with the Carboxylic Acid: Strong bases can deprotonate the carboxylic acid, which may alter the reactivity of the substrate or lead to unwanted salt formation.
Q3: How can I improve the yield and selectivity of the 1,4-conjugate addition?
A3: To favor the desired 1,4-addition product:
-
Choice of Nucleophile: "Soft" nucleophiles, such as thiols, secondary amines, and Gilman reagents (lithium dialkylcuprates), preferentially undergo 1,4-addition.[2]
-
Reaction Conditions: Lower temperatures often favor the thermodynamically more stable 1,4-adduct over the 1,2-adduct.[1]
-
Catalyst/Additive: The use of a Lewis acid can activate the carbonyl group and promote conjugate addition. Conversely, using copper salts can facilitate the 1,4-addition of organometallic reagents.[2]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO can be effective, but optimization is often necessary.[4]
Q4: My purification is proving difficult. Any suggestions for isolating the product?
A4: Purification challenges often arise from the similar polarities of the product and unreacted starting material, or from the presence of byproducts.
-
Chromatography: Flash column chromatography is a standard method. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is crucial to achieve good separation.
-
Acid-Base Extraction: If your product has a different pKa from the starting acid, an acid-base workup can be used to separate them. For example, after the reaction, extracting with a mild base (like sodium bicarbonate) can remove the unreacted this compound into the aqueous layer.[5]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Guide 1: Low or No Product Yield
If you are experiencing low or no yield, follow this troubleshooting workflow.
References
Technical Support Center: Purification of Products Derived from 4,4,4-Trifluorocrotonic Acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of compounds synthesized from 4,4,4-trifluorocrotonic acid and its derivatives. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from this compound?
A1: The primary purification methods for these compounds are flash column chromatography and recrystallization. Due to the electron-withdrawing nature of the trifluoromethyl group, these products often exhibit unique polarity and solubility profiles that must be considered when choosing a method. For complex mixtures or separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.
Q2: How does the trifluoromethyl group affect the choice of purification strategy?
A2: The trifluoromethyl (CF₃) group significantly increases the lipophilicity of a molecule, which can alter its solubility and interaction with chromatographic stationary phases.[1] This often means that compounds are less polar than their non-fluorinated analogs. Consequently, less polar solvent systems are typically required for elution in normal-phase chromatography. The high electronegativity of the CF₃ group can also influence the acidity or basicity of nearby functional groups, potentially affecting their interaction with silica gel.
Q3: What are common impurities encountered in reactions involving this compound derivatives?
A3: Common impurities include unreacted starting materials, catalysts, and byproducts from side reactions. In Michael additions, for instance, starting materials may remain if the reaction does not go to completion.[2] For reactions that generate stereocenters, diastereomeric impurities are a significant challenge. Over-nitration or hydrolysis of nitrile groups can also occur in specific synthetic routes.[3]
Q4: My trifluoromethylated product is unstable on silica gel. What are my options?
A4: If your compound degrades on silica gel, consider using a less acidic stationary phase like alumina or Florisil.[4] Alternatively, you can deactivate the silica gel by treating it with a small amount of a basic modifier, such as triethylamine, mixed into the eluent. For very sensitive compounds, chromatography-free purification methods like recrystallization or distillation (if the compound is volatile) should be prioritized.
Q5: Can I use reversed-phase chromatography for these compounds?
A5: Yes, reversed-phase chromatography is a viable option, especially for more polar derivatives or when normal-phase chromatography fails to provide adequate separation. A common mobile phase for reversed-phase purification is a gradient of acetonitrile or methanol in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your this compound-derived products.
Flash Column Chromatography
Problem: My compound will not elute from the silica gel column, even with a high percentage of polar solvent.
-
Possible Cause: The compound may be highly polar or interacting strongly with the acidic silica surface.
-
Solution:
-
Switch to a more polar solvent system. A common workhorse for polar compounds is a mixture of dichloromethane and methanol.
-
Add a modifier to the eluent. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, adding triethylamine or ammonium hydroxide can disrupt interactions with the silica.
-
Consider an alternative stationary phase. Alumina (basic or neutral) or Florisil can be effective for compounds that are sensitive to the acidity of silica gel.[4]
-
Problem: My product co-elutes with an impurity.
-
Possible Cause: The product and impurity have very similar polarities. This is common with diastereomers.
-
Solution:
-
Optimize the solvent system. Run a thorough screen of different solvent systems using Thin Layer Chromatography (TLC). Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-containing system can improve separation.[5]
-
Use a shallower gradient. A slow, shallow gradient during elution can significantly improve the resolution of closely eluting compounds.[6]
-
Try a different stationary phase. Different stationary phases have different selectivities. If silica gel fails, try alumina or a bonded-phase silica like cyano or diol. For diastereomers, chiral chromatography may be necessary for complete separation.[7]
-
Problem: I am seeing streaks or tailing peaks on my TLC and column.
-
Possible Cause: The compound may be too polar for the chosen eluent, it could be degrading on the silica, or the column may be overloaded.
-
Solution:
-
Increase the polarity of the eluent.
-
Add a modifier. As mentioned previously, adding a small amount of acid or base to the eluent can often resolve tailing issues for acidic or basic compounds.
-
Reduce the amount of sample loaded onto the column. Overloading is a common cause of poor separation.
-
Check for compound stability on silica. Run a 2D TLC to see if the compound is degrading.[4]
-
Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is precipitating from the solution at a temperature above its melting point, or impurities are inhibiting crystal formation.
-
Solution:
-
Increase the amount of solvent. This will lower the saturation point and may allow crystallization to occur at a lower temperature.[8]
-
Cool the solution more slowly. Slow cooling is crucial for the formation of well-defined crystals. Insulating the flask can help.[8]
-
Try a different solvent or solvent system. A solvent with a lower boiling point may be beneficial.[8]
-
Add a seed crystal. Introducing a small crystal of the pure compound can induce crystallization.[8]
-
Scratch the inside of the flask. This can create nucleation sites for crystal growth.
-
Problem: The recrystallization yield is very low.
-
Possible Cause: The compound has high solubility in the cold solvent, or too much solvent was used.
-
Solution:
-
Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to dissolve the crude product completely.[8]
-
Cool the solution to a lower temperature. Using an ice bath can help to maximize the precipitation of the product.
-
Partially evaporate the solvent. If the compound is still too soluble, carefully evaporating some of the solvent will increase its concentration and promote crystallization.
-
Choose a different solvent system. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[9]
-
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Trifluoromethylated Compounds
| Compound Class | Stationary Phase | Common Eluent System(s) | Typical Gradient | Reference(s) |
| Non-polar to moderately polar compounds | Silica Gel | Hexane/Ethyl Acetate | 5% to 50% Ethyl Acetate | [10] |
| Polar Compounds | Silica Gel | Dichloromethane/Methanol | 2% to 20% Methanol | |
| Heat-sensitive Compounds | Silica Gel | Petroleum Ether/Diethyl Ether | Varies | |
| Basic Compounds (e.g., amines) | Silica Gel | Dichloromethane/ (10% NH₄OH in Methanol) | 1% to 10% of the methanolic ammonia solution | [10] |
| Trifluoromethylated Pyrazolines | Alumina | Chloroform | Isocratic | [11] |
Table 2: Common Solvents for Recrystallization of Trifluoromethylated Compounds
| Compound Class | Recommended Solvent(s) | Comments | Reference(s) |
| Trifluoromethylated Pyrazoloquinolines | Toluene or DMF | Yields crystalline solids. | [11] |
| Spiroisoxazolones | Petroleum ether/Dichloromethane | Used for obtaining single crystals for X-ray analysis. | [12] |
| General Pyrazole Derivatives | Ethanol, Methanol, Hexane/Ethyl Acetate | Choice depends on the specific derivative's polarity. | [8] |
| General Organic Compounds | Ethanol, Hexane/Acetone, Hexane/THF | Good starting points for screening. | [13] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a general workflow for the purification of a product from a reaction involving a this compound derivative.
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the desired compound is between 0.2 and 0.4.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent if necessary. If the product is not soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.
-
Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on TLC.[6]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying a solid product derived from this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A general workflow for the purification of products.
Caption: A logical approach to resolving co-elution issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. sorbtech.com [sorbtech.com]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. mt.com [mt.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 13. Reagents & Solvents [chem.rochester.edu]
troubleshooting low yields in reactions involving 4,4,4-Trifluorocrotonic acid
Welcome to the technical support center for reactions involving 4,4,4-Trifluorocrotonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in reactions with this compound?
Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, inherent reactivity of the molecule, and procedural losses during work-up and purification. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the double bond and the carboxylic acid moiety, which can lead to incomplete reactions or the formation of side products if not properly controlled.
Q2: How does the trifluoromethyl group affect the reactivity of this compound?
The CF3 group is a powerful electron-withdrawing group. This has two major effects:
-
Increased Acidity: The carboxylic acid is more acidic than its non-fluorinated counterpart, which can affect catalyst choice and reaction kinetics.
-
Michael Addition: It deactivates the double bond towards electrophilic attack but activates it for nucleophilic conjugate addition (Michael addition). This makes it a good substrate for reactions with soft nucleophiles.
Q3: What solvents are recommended for reactions with this compound?
The choice of solvent is critical and reaction-dependent. Aprotic polar solvents like 1,4-dioxane have been shown to be effective in some reactions involving similar fluorinated compounds.[1][2] For reactions where water is detrimental, anhydrous conditions are crucial. Always ensure your solvent is dry and appropriate for the specific reaction chemistry.
Q4: Can this compound decompose during a reaction?
While generally stable under normal conditions, prolonged exposure to high temperatures or harsh acidic or basic conditions can potentially lead to degradation.[3][4] It is advisable to monitor the reaction progress and avoid excessive heating unless necessary for the reaction to proceed.
Troubleshooting Guides
Issue 1: Low Yield in a Michael Addition Reaction
Symptoms:
-
A significant amount of unreacted this compound remains.
-
Formation of multiple unidentified side products.
-
The desired product is isolated in a yield significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Base | The choice of base is crucial for deprotonating the nucleophile without causing unwanted side reactions. If using a strong, hard base, consider switching to a milder, non-nucleophilic base like DBU or a weaker inorganic base like K2CO3 or Cs2CO3. |
| Suboptimal Reaction Temperature | Low temperatures may lead to a slow reaction rate, while high temperatures can promote side reactions.[5] It is recommended to start at room temperature and then moderately heat or cool the reaction as needed while monitoring by TLC or LC-MS. |
| Solvent Effects | The solvent can significantly influence the reaction outcome. If the reaction is sluggish in a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO might improve solubility and reaction rate. |
| Poor Nucleophile Reactivity | If the nucleophile is weak, a stronger activating agent or different reaction conditions may be necessary. Consider using a catalyst to enhance the nucleophilicity. |
Issue 2: Low Yield in an Amide Coupling Reaction
Symptoms:
-
Incomplete conversion of the carboxylic acid to the amide.
-
Formation of byproducts from the coupling agent.
-
Difficulty in purifying the product from unreacted starting materials.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ineffective Coupling Agent | Not all coupling agents are equally effective. If standard carbodiimide-based coupling agents (e.g., DCC, EDC) are giving low yields, consider using a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HBTU, HATU) reagent. |
| Presence of Water | Moisture can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling agent.[4] Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Steric Hindrance | If either the amine or the carboxylic acid is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a less sterically demanding coupling agent might improve the yield. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of the acid, amine, and coupling agent are used. A slight excess of the amine and coupling agent is often beneficial. |
Experimental Protocols
Protocol 1: General Procedure for Michael Addition of a Thiol to this compound
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous THF (0.1 M).
-
Addition of Nucleophile: Add the thiol nucleophile (1.1 eq.).
-
Base Addition: Cool the mixture to 0 °C and add a suitable base (e.g., triethylamine, 1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling with an Amine
-
Activation: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M) at 0 °C, add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture for 15-30 minutes.
-
Amine Addition: Add the amine (1.1 eq.) to the activated acid solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash chromatography or recrystallization.
Quantitative Data Summary
The following tables provide hypothetical data based on typical optimization studies for related reactions. These should serve as a guide for your own experimental design.
Table 1: Optimization of Base and Solvent for Michael Addition
| Entry | Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | THF | 25 | 12 | 65 |
| 2 | DBU | THF | 25 | 8 | 85 |
| 3 | K2CO3 | DMF | 50 | 12 | 78 |
| 4 | Cs2CO3 | Acetonitrile | 25 | 10 | 82 |
Table 2: Optimization of Coupling Agent for Amide Formation
| Entry | Coupling Agent (1.1 eq.) | Base (2.0 eq.) | Solvent | Time (h) | Yield (%) |
| 1 | EDC | DMAP | DCM | 24 | 55 |
| 2 | HBTU | DIPEA | DMF | 12 | 88 |
| 3 | PyBOP | DIPEA | DMF | 12 | 92 |
| 4 | HATU | DIPEA | DMF | 8 | 95 |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yields in Michael additions.
Caption: Decision tree for troubleshooting amide coupling reactions.
References
- 1. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms with Highly Fluorinated Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing reaction exotherms when working with highly fluorinated reagents.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are reactions with highly fluorinated reagents often highly exothermic?
A1: Fluorination reactions are often highly exothermic due to the formation of the very strong carbon-fluorine bond, which releases a significant amount of energy.[1] The high electronegativity of fluorine contributes to its reactivity.[1] Many fluorinating agents, such as elemental fluorine (F₂) and reagents with F-N or F-O bonds, are highly reactive and can react violently with oxidizable materials.[2]
Q2: What are the primary safety concerns associated with exothermic fluorination reactions?
A2: The primary safety concern is a runaway reaction, where the heat generated by the reaction exceeds the rate of heat removal.[3] This leads to a rapid increase in temperature and pressure, which can cause reactor rupture, explosions, and the release of toxic and corrosive materials like hydrogen fluoride (HF).[4][5] Many fluorinating reagents are also toxic, corrosive, and may be explosive on their own or in combination with other substances.[2][6]
Q3: How can I assess the potential exotherm of a new fluorination reaction?
A3: Before performing a reaction on a larger scale, it is crucial to conduct safety studies such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[7] These techniques help to determine the heat of reaction and the onset temperature for any decomposition, providing critical data for safe scale-up.[7]
Q4: Are there specific solvents that should be avoided with certain fluorinating reagents?
A4: Yes, solvent compatibility is critical. For instance, electrophilic fluorinating agents like Selectfluor® can react exothermically and rapidly with solvents such as DMF, pyridine, and DMSO.[8][9] It is essential to consult compatibility charts and literature for the specific fluorinating agent being used.[8] Anhydrous, non-nucleophilic solvents like acetonitrile are often a safer choice for many fluorination reactions.[8]
Q5: What immediate steps should be taken in case of a suspected runaway reaction?
A5: In the event of a suspected runaway reaction, the immediate priorities are to stop the addition of any further reagents, maximize cooling to the reactor, and if possible, prepare to quench the reaction.[7][10] An emergency response plan should be in place, which may include dumping the reactor contents into a quenching bath or utilizing an emergency cooling system.[7] All personnel should evacuate the immediate area and alert the emergency response team.[11]
Section 2: Troubleshooting Guides
Issue: Runaway Reaction or Loss of Temperature Control
| Potential Cause | Troubleshooting Action |
| Inadequate Heat Removal | Ensure the reactor's cooling system is appropriately sized for the reaction scale and the expected exotherm.[7] Consider using a reactor with a higher surface-area-to-volume ratio, such as a continuous flow reactor, for better heat transfer.[3][12] |
| Incorrect Reagent Addition Rate | For batch processes, add the fluorinating reagent slowly and in a controlled manner, monitoring the internal temperature closely.[3] Utilize automated lab control software with safety feedback loops to stop additions if the temperature exceeds a set limit.[10] |
| Poor Mixing | Ensure adequate stirring to prevent the formation of localized hot spots.[7] The type of stirrer should be appropriate for the viscosity of the reaction mixture.[7] |
| Incorrect Reaction Concentration | Running the reaction at a lower concentration can help to moderate the exotherm. |
| Cooling System Failure | Have a backup cooling plan, such as an ice bath or an emergency cooling system.[13] |
Issue: Low Yield or Poor Conversion
| Potential Cause | Troubleshooting Action |
| Sub-optimal Reaction Temperature | A low reaction temperature may lead to a slow reaction rate.[6] Carefully and gradually increase the temperature while monitoring for any exotherm.[6] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For some substrates, a larger excess may be necessary.[6] |
| Poor Reagent Activity | Ensure the fluorinating reagent has been stored correctly and has not degraded. Some reagents are sensitive to moisture and air. |
| Incompatible Solvent | Screen a range of anhydrous, non-nucleophilic solvents.[8] The choice of solvent can significantly impact reaction efficiency. |
Issue: Formation of Byproducts or Low Selectivity
| Potential Cause | Troubleshooting Action |
| High Reaction Temperature | Higher temperatures can often promote the formation of side products, such as elimination products.[6] Running the reaction at a lower temperature may improve selectivity.[8] |
| Over-fluorination | Carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress closely.[14] Stop the reaction as soon as the starting material is consumed.[14] |
| Rearrangement Products | This can occur with reagents that favor an S_N1-type mechanism.[6] Consider switching to a reagent or conditions that promote an S_N2-type mechanism.[6] |
Section 3: Quantitative Data on Fluorinating Reagents
Table 1: Properties of Common Fluorinating Agents
| Reagent | Formula | Type | Physical State | Key Hazards |
| Fluorine Gas | F₂ | Electrophilic | Gas | Highly toxic, corrosive, powerful oxidizer, reacts violently with many materials.[15] |
| Selectfluor® | C₁₀H₁₆BF₄FN₂ | Electrophilic | Crystalline Solid | Strong oxidizer, can react exothermically with certain solvents.[8][9] |
| DAST | (C₂H₅)₂NSF₃ | Nucleophilic | Liquid | Toxic, corrosive, can decompose violently upon heating.[6] |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Nucleophilic | Liquid | Toxic, corrosive, can decompose violently upon heating.[6] |
| Hydrogen Fluoride | HF | Nucleophilic | Gas/Liquid | Extremely corrosive, can cause severe, slow-healing burns.[6] |
Table 2: Example Enthalpy Data for a Fluorination Reaction
| Reaction | Enthalpy of Reaction (ΔH) | Notes |
| Formation of Chlorine Trifluoride (ClF₃) | -164.65 kJ/mol | Determined by fluorine flame calorimetry.[16][17][18] This value indicates a highly exothermic process. |
| Nitration Reaction Example | -3250 J/g | While not a fluorination, this illustrates the high exothermicity of some reactions managed by flow chemistry.[3] |
Section 4: Experimental Protocols
Protocol 1: Small-Scale Batch Deoxyfluorination with DAST (Illustrative Example for Exotherm Management)
Objective: To perform a deoxyfluorination on a model alcohol with careful temperature control.
Materials:
-
Model alcohol (e.g., cyclohexanol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a digital thermometer, a nitrogen inlet, and a dropping funnel.
-
Dry ice/acetone cooling bath.
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate).
Procedure:
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Charge the round-bottom flask with the model alcohol and anhydrous DCM under a nitrogen atmosphere.
-
Cool the reaction mixture to -78 °C using the dry ice/acetone bath.
-
Slowly add DAST dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, slowly and carefully quench the reaction by adding the quenching solution dropwise, ensuring the temperature remains low.
-
Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and purification.
Protocol 2: Setting up a Continuous Flow System for a Hazardous Fluorination Reaction
Objective: To establish a safer, more controlled environment for an exothermic fluorination reaction using continuous flow technology.
Materials and Equipment:
-
Continuous flow reactor system (e.g., microreactor or tube reactor).[11]
-
Syringe pumps or HPLC pumps for reagent delivery.[11]
-
Mass flow controller for gaseous reagents.[11]
-
Back pressure regulator.
-
Temperature-controlled circulator for the reactor.
-
In-line quenching setup.
Procedure:
-
Assemble the continuous flow reactor system within a fume hood.[11]
-
Passivate the system if using highly reactive reagents like F₂ by introducing a low concentration of the reagent in an inert gas stream.[11]
-
Prepare separate solutions of the substrate and the fluorinating agent in a suitable solvent.
-
Set the desired reaction temperature on the circulator.
-
Begin pumping the solvent through the system to establish a steady flow.
-
Start the pumps for the substrate and fluorinating agent solutions at a low flow rate, ensuring they mix at a T-junction before entering the reactor.[11]
-
Monitor the temperature and pressure of the system closely.[11]
-
Once the reaction reaches a steady state, collect the product stream.
-
The product stream can be directed to an in-line quenching system to neutralize any unreacted hazardous reagents.[19]
-
After the experiment, flush the system thoroughly with a safe solvent.
Section 5: Visual Guides (Graphviz Diagrams)
Caption: Decision tree for selecting an exotherm control strategy.
Caption: Workflow for the safe handling of gaseous fluorinating agents.
Caption: Factors contributing to a runaway reaction.
References
- 1. quora.com [quora.com]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. icheme.org [icheme.org]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. benchchem.com [benchchem.com]
- 7. amarequip.com [amarequip.com]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 13. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Navigating Scale-Up Syntheses with 4,4,4-Trifluorocrotonic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotonic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical syntheses utilizing this versatile trifluoromethylated building block.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise when transitioning your synthesis from laboratory to pilot or production scale.
| Issue | Potential Causes | Recommended Solutions |
| Low or Inconsistent Yields | - Inefficient heat transfer at larger scales leading to side reactions. - Poor mixing and mass transfer, resulting in localized "hot spots" or concentration gradients. - Incomplete reaction due to insufficient reaction time or improper temperature control. | - Optimize thermal management: Employ jacketed reactors with efficient heat transfer fluids. Consider continuous flow reactors for better temperature control. - Improve agitation: Use appropriate impeller designs and agitation speeds for the reactor geometry. - Monitor reaction progress: Utilize in-situ monitoring techniques like IR or Raman spectroscopy to ensure reaction completion. |
| Formation of Impurities and Byproducts | - Thermal decomposition of starting materials or products at elevated temperatures. - Presence of moisture or other reactive impurities in starting materials or solvents. - Changes in reaction selectivity at different scales. | - Conduct thermal hazard assessment: Use techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) to understand the thermal stability of your reaction mixture.[1][2][3][4] - Ensure anhydrous conditions: Thoroughly dry all solvents and reagents before use. - Re-optimize reaction parameters: Small adjustments to temperature, pressure, or catalyst loading may be necessary at a larger scale. |
| Difficulties in Product Isolation and Purification | - Co-elution of the product with structurally similar impurities during chromatography. - Formation of azeotropes during distillation. - Product oiling out or failing to crystallize. | - Develop robust purification methods: Explore alternative purification techniques such as crystallization, fractional distillation, or preparative HPLC. - Utilize azeotropic distillation: If applicable, use a co-solvent to break azeotropes. - Optimize crystallization conditions: Screen various solvents and solvent mixtures, and control the cooling rate to promote crystal growth. |
| Safety Concerns During Scale-Up | - Potential for thermal runaway reactions. - Handling of corrosive and potentially hazardous reagents. - Generation of toxic or flammable off-gases. | - Perform a thorough Process Hazard Analysis (PHA): Identify potential hazards and implement appropriate control measures.[1][2] - Use appropriate Personal Protective Equipment (PPE): Ensure all personnel are equipped with and trained on the use of necessary safety gear. - Implement gas scrubbing systems: Neutralize any hazardous gases generated during the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: The main challenges are typically associated with managing the reaction exotherm, ensuring efficient mixing, controlling impurity formation, and safely handling the material. The trifluoromethyl group can influence the reactivity and stability of the molecule, making careful process control essential.[5]
Q2: How can I assess the thermal stability of my reaction mixture before scaling up?
A2: It is crucial to perform thermal hazard testing. Techniques like Differential Scanning Calorimetry (DSC) can provide information on the onset of decomposition, while Accelerating Rate Calorimetry (ARC) can simulate a worst-case scenario of a runaway reaction by measuring the time and temperature profile under adiabatic conditions.[1][2][4]
Q3: What are some common byproducts in syntheses using this compound?
A3: While specific byproducts depend on the reaction, common impurities in reactions with fluorinated compounds can include products of elimination, over-reaction, or side reactions with residual water. Careful control of temperature and the use of anhydrous conditions can help minimize these.
Q4: Are there any specific safety precautions for handling this compound on a large scale?
A4: Yes. This compound is a corrosive solid. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, such as a fume hood. For larger quantities, consider enclosed systems to minimize exposure.
Q5: What are the key considerations for choosing a solvent for a scaled-up reaction?
A5: Beyond solubility and reactivity, consider the solvent's boiling point for effective heat management, its safety profile (toxicity, flammability), and the ease of its removal during workup and purification. Also, consider the environmental impact and cost at a larger scale.
Experimental Protocols
General Protocol for a Scaled-Up Reaction using this compound (Illustrative Example)
This is a generalized protocol and must be adapted and optimized for your specific reaction.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with the appropriate solvent and other reactants. If the reaction is exothermic, pre-cool the reactor to the desired starting temperature.
-
Controlled Addition: Slowly add a solution of this compound to the reactor at a controlled rate to maintain the desired internal temperature. Use a jacketed addition funnel or a dosing pump for precise control.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ IR, HPLC, or GC analysis of quenched aliquots).
-
Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate aqueous or organic work-up to remove unreacted starting materials and byproducts.
-
Product Isolation: Isolate the crude product by filtration, extraction, or distillation.
-
Purification: Purify the product using the optimized method (e.g., recrystallization or column chromatography).
Visualizations
Caption: A typical workflow for scaling up a chemical synthesis.
Caption: A decision tree for troubleshooting low yields in scale-up.
References
Technical Support Center: Improving Regioselectivity of Additions to 4,4,4-Trifluorocrotonic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4,4-trifluorocrotonic acid and its derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal regioselectivity in your addition reactions. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the α,β-unsaturated system, making predictable and selective additions crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the possible addition products when reacting a nucleophile with this compound or its esters?
A1: Nucleophilic additions to this compound or its esters can theoretically yield two primary regioisomers: the β-addition product (also known as 1,4-conjugate or Michael addition) and the α-addition product. The β-addition is typically the thermodynamically favored and more commonly observed pathway due to the electronic influence of the trifluoromethyl group, which makes the β-carbon highly electrophilic.
Q2: Which type of nucleophiles favor the desired β-addition?
A2: "Soft" nucleophiles strongly favor β-addition (1,4-addition). These are typically less basic and more polarizable nucleophiles. Common examples that have been shown to add selectively to the β-position of trifluorocrotonates include:
-
Thiols (RSH)
-
Amines (RNH₂, R₂NH)
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Malonates and other stabilized carbanions
-
Organocuprates (Gilman reagents)
Conversely, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, are more likely to attack the carbonyl carbon, leading to 1,2-addition.
Q3: How does the trifluoromethyl group influence the regioselectivity of the addition?
A3: The strongly electron-withdrawing trifluoromethyl (CF₃) group exerts a powerful inductive effect, which is transmitted through the double bond. This effect significantly increases the electrophilicity of the β-carbon, making it the primary site of attack for most nucleophiles. Theoretical studies suggest that the presence of strong electron-withdrawing groups at the β-position is a key factor in promoting conjugate addition.[1][2]
Q4: Can reaction conditions be modified to improve β-regioselectivity?
A4: Yes, reaction conditions play a critical role. To favor β-addition, consider the following:
-
Choice of Catalyst: Bifunctional organocatalysts, such as tertiary amine-thioureas, have been shown to be highly effective in promoting enantioselective β-addition of thiols.[3][4]
-
Solvent: The choice of solvent can influence the reaction's regioselectivity. Polar aprotic solvents are often used in these reactions.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable β-addition product.
-
Pressure: For sterically hindered substrates or less reactive nucleophiles, high pressure (8-10 kbar) has been demonstrated to significantly increase the rate and yield of β-addition reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently reactive nucleophile.2. Steric hindrance at the β-position.3. Inappropriate catalyst or reaction conditions. | 1. Use a stronger, yet still "soft," nucleophile.2. For challenging substrates, consider applying high pressure (8-10 kbar) to accelerate the reaction.3. Screen different catalysts (e.g., bifunctional organocatalysts) and solvents. Ensure the reaction temperature is appropriate for the specific nucleophile and substrate. |
| Mixture of α- and β-addition products (poor regioselectivity) | 1. Use of a "hard" or borderline nucleophile.2. Reaction conditions favoring kinetic control (e.g., high temperature).3. Steric hindrance near the β-position may favor α-addition in some cases. | 1. Switch to a "softer" nucleophile (e.g., use an organocuprate instead of a Grignard reagent).2. Conduct the reaction at a lower temperature to favor the thermodynamic β-addition product.3. If sterics are an issue, explore different protecting groups or synthetic strategies. |
| Low yield of the desired β-adduct | 1. Reversibility of the addition reaction.2. Side reactions or decomposition of starting materials/products.3. Inefficient catalyst turnover. | 1. Use an appropriate catalyst to drive the reaction to completion.2. Ensure anhydrous and inert reaction conditions to minimize side reactions. Optimize the reaction time to prevent product decomposition.3. Increase catalyst loading or screen for a more efficient catalyst. |
| Poor enantioselectivity in asymmetric additions | 1. Ineffective chiral catalyst.2. Racemization of the product under the reaction conditions.3. Incorrect catalyst loading or temperature. | 1. Screen a variety of chiral catalysts. Bifunctional catalysts like tertiary amine-thioureas have shown high enantioselectivity.[3][4]2. Work up the reaction promptly upon completion and avoid harsh purification conditions.3. Optimize catalyst loading and reaction temperature, as these can significantly impact enantioselectivity. |
Data Presentation
Table 1: Regioselectivity of Nucleophilic Additions to Ethyl 4,4,4-Trifluorocrotonate
| Nucleophile | Catalyst/Conditions | Major Product | Yield (%) | Reference |
| Methylamine | Ethanol, 0°C to 20°C | β-amino ester | ~73% | PrepChem |
| Various Thiols | Bifunctional amine-thiourea (1 mol%), Toluene, RT | β-thioether | High | [3][4] |
| Malonates | Bifunctional tertiary amine-thioureas, High pressure (8-10 kbar) | β-adduct | High | - |
| Organocuprates | Standard conditions | β-alkylated ester | Generally high | General knowledge |
| Grignard Reagents | Standard conditions | 1,2-addition product | - | General knowledge |
| Organolithium Reagents | Standard conditions | 1,2-addition product | - | General knowledge |
Experimental Protocols
Protocol 1: Aza-Michael Addition of Methylamine to Ethyl 4,4,4-Trifluorocrotonate
Objective: To synthesize ethyl 3-(methylamino)-4,4,4-trifluorobutanoate via a β-addition reaction.
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Methylamine (gas)
-
Absolute ethanol
-
Standard glassware for organic synthesis
-
Ice bath
Procedure:
-
Cool 50 mL of absolute ethanol to 0°C in an ice bath.
-
Bubble gaseous methylamine through the cold ethanol until 8.5 g (0.27 mol) has dissolved.
-
In a separate flask, dissolve 25.0 g (0.15 mol) of ethyl 4,4,4-trifluorocrotonate in a minimal amount of ethanol.
-
Add the ethyl 4,4,4-trifluorocrotonate solution to the methylamine solution at 0°C with stirring.
-
Remove the ice bath and allow the reaction mixture to stir overnight at room temperature (20°C).
-
Remove the ethanol solvent under reduced pressure.
-
Distill the residue under vacuum (12 mm Hg) to yield the pure product, ethyl 3-(methylamino)-4,4,4-trifluorobutanoate (boiling point: 62-64°C).
Protocol 2: Organocatalytic Sulfa-Michael Addition of Thiols to Ethyl 4,4,4-Trifluorocrotonate
Objective: To synthesize chiral β-thioethers with high enantioselectivity.[3][4]
Materials:
-
Ethyl 4,4,4-trifluorocrotonate
-
Desired thiol (e.g., thiophenol)
-
Bifunctional amine-thiourea catalyst (e.g., Takemoto catalyst) (1 mol%)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of ethyl 4,4,4-trifluorocrotonate (1.0 eq) in anhydrous toluene under an inert atmosphere, add the thiol (1.2 eq).
-
Add the bifunctional amine-thiourea catalyst (1 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-thioether.
Visualizations
Caption: Factors influencing the regioselectivity of additions.
References
Technical Support Center: Catalyst Selection and Optimization for 4,4,4-Trifluorocrotonic Acid Reactions
Welcome to the technical support center for reactions involving 4,4,4-Trifluorocrotonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the hydrogenation of this compound and its derivatives?
A1: The asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including fluorinated substrates like this compound, is typically carried out using transition metal catalysts. The most effective catalysts are often based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexed with chiral ligands.[1] For substrates with a coordinating carboxylic acid group, Rhodium and Ruthenium catalysts are widely used.[1] For olefins with weaker coordinating groups, Iridium complexes have shown high efficacy.[1]
Q2: How does the trifluoromethyl group affect the hydrogenation reaction?
A2: The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly influence the electronic properties of the C=C double bond, making it more electron-deficient. This can affect the interaction with the metal catalyst. In some cases, substrates with trifluoromethyl groups may hydrogenate more sluggishly compared to their non-fluorinated analogs.[1] However, the presence of the CF3 group is crucial for enhancing the biological activity of the final product.
Q3: What is the importance of chiral ligands in the asymmetric hydrogenation of this compound?
A3: Chiral ligands are essential for achieving high enantioselectivity in the synthesis of chiral molecules. These ligands create a chiral environment around the metal center of the catalyst, which directs the hydrogenation to one face of the prochiral substrate, leading to the preferential formation of one enantiomer. Commonly used chiral diphosphine ligands include BINAP and its derivatives for Ruthenium and Rhodium catalysts, and N,P-ligands like phosphine-oxazoline (PHOX) ligands for Iridium catalysts.[1][2]
Q4: What are typical reaction conditions for the asymmetric hydrogenation of α,β-unsaturated acids like this compound?
A4: Typical reaction conditions involve dissolving the substrate and a catalytic amount of the chiral metal complex in a suitable solvent, often an alcohol like methanol or ethanol, or a chlorinated solvent like dichloromethane. The reaction is then carried out under a hydrogen atmosphere, with pressures ranging from atmospheric pressure (balloon) to high pressure (up to 50 bar or more) in an autoclave.[3] Reaction temperatures can range from room temperature to elevated temperatures, depending on the catalyst's activity and stability.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The chosen catalyst may not be active for this specific substrate under the initial conditions. | - Screen Different Metals: Test catalysts based on Rhodium, Ruthenium, and Iridium.[1]- Vary the Ligand: The electronic and steric properties of the chiral ligand are critical. Experiment with a library of ligands.- Increase Catalyst Loading: While not ideal for catalysis, a higher loading can help to drive the reaction to completion in initial trials. |
| Poor Substrate Solubility: The substrate may not be fully dissolved in the chosen solvent. | - Test a Range of Solvents: Evaluate different solvents like methanol, ethanol, dichloromethane, or toluene.- Increase Temperature: Gently warming the reaction mixture can improve solubility and reaction rates. | |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst. | - Purify Substrate: Ensure the this compound is of high purity.- Use Anhydrous, Degassed Solvents: Remove water and oxygen from the solvent.- Use High-Purity Hydrogen: Employ a high-purity grade of hydrogen gas. | |
| Low Enantioselectivity (ee) | Suboptimal Catalyst-Ligand Combination: The chiral ligand may not be providing effective stereocontrol. | - Screen a Variety of Chiral Ligands: Test ligands with different chiral backbones and electronic properties (e.g., BINAP, Josiphos, PHOX derivatives).[2]- Optimize Solvent: The polarity of the solvent can influence the transition state and thus the enantioselectivity. |
| Incorrect Temperature: Enantioselectivity is often temperature-dependent. | - Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes improve enantiomeric excess. | |
| Acid-Base Interactions: For carboxylic acid substrates, interactions with basic ligands or impurities can affect selectivity. | - Consider Additives: In some systems, the addition of a small amount of a specific acid or base can influence the reaction's stereochemical outcome.[4] | |
| Formation of Side Products | Protodemetallation: This is a common side reaction in cross-coupling and hydrogenation reactions where a proton replaces the metal, leading to a non-fluorinated byproduct.[5] | - Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize this side reaction.[5]- Control pH: Ensure the reaction medium is not overly acidic. |
| Decarboxylation: At higher temperatures, the carboxylic acid group may be lost. | - Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture. | |
| Over-reduction: If other functional groups are present, they may also be reduced. | - Select a More Chemoselective Catalyst: Screen catalysts known for their selectivity towards C=C bond hydrogenation. |
Catalyst Performance Data
The following table summarizes typical performance data for the asymmetric hydrogenation of analogous trifluoromethyl-containing substrates, which can serve as a starting point for catalyst selection for this compound.
| Substrate Type | Catalyst System (Metal/Ligand) | Solvent | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| β-Trifluoromethylated Nitroalkene | Chiral Calcium Phosphate | Toluene | Transfer (Hantzsch Ester) | 30 | 97 | 99 |
| (Z)-2-Fluoro-2-alkenoic acid | Ru₂Cl₄(binap)₂(NEt₃) | Methanol | 100 | 50 | High | up to 90 |
| Tetrasubstituted β-Fluoroenamide | Ru/Josiphos | Methanol | 20 | 60 | High | 98 |
| (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate | Iridium/Azabicyclo-oxazoline-phosphine | CH₂Cl₂ | 10 | RT | 95 | 21 |
Note: This data is compiled from analogous reactions and should be used as a guideline. Optimization for this compound is necessary.[1][2][6]
Experimental Protocols
General Protocol for Asymmetric Hydrogenation Screening:
-
Catalyst Preparation: In a glovebox, the chiral ligand (e.g., 2.2 mol%) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 2.0 mol%) are dissolved in a degassed solvent (e.g., dichloromethane) and stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: To a vial equipped with a stir bar, add the this compound (1.0 eq).
-
Catalyst Addition: The prepared catalyst solution is then transferred to the reaction vial.
-
Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20-50 bar).
-
Reaction Monitoring: The reaction is stirred at the desired temperature for a set period (e.g., 12-24 hours). The conversion can be monitored by taking aliquots and analyzing them by GC or ¹H NMR.
-
Work-up and Analysis: After the reaction is complete, the pressure is carefully released. The solvent is removed under reduced pressure. The residue is then purified (e.g., by column chromatography) to isolate the product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizations
Caption: A typical experimental workflow for the asymmetric hydrogenation of this compound.
Caption: A troubleshooting decision tree for optimizing reactions of this compound.
References
- 1. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unige.ch [unige.ch]
- 5. The hydrogenation side-reaction in copper-mediated radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfer Hydrogenation of β‑Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4,4,4-Trifluorocrotonic Acid and Crotonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4,4,4-Trifluorocrotonic acid and its non-fluorinated analog, crotonic acid. The introduction of a trifluoromethyl (CF3) group imparts significant changes to the electronic properties of the molecule, leading to distinct differences in its behavior in key organic reactions. This comparison is supported by experimental data and established principles of organic chemistry.
Data Summary: Physicochemical Properties
The most direct evidence of the electronic influence of the trifluoromethyl group is its effect on the acidity of the carboxylic acid moiety.
| Compound | Structure | pKa |
| Crotonic Acid | CH₃CH=CHCOOH | ~4.7 |
| This compound | CF₃CH=CHCOOH | 3.15[1] |
The lower pKa of this compound indicates it is a significantly stronger acid than crotonic acid. This is attributed to the strong electron-withdrawing inductive effect of the trifluoromethyl group, which stabilizes the carboxylate anion.
Reactivity in Michael Additions (Conjugate Additions)
The α,β-unsaturated carbonyl system in both molecules makes them susceptible to Michael additions, a class of conjugate additions crucial for forming carbon-carbon and carbon-heteroatom bonds.
This compound: The potent electron-withdrawing nature of the trifluoromethyl group renders the β-carbon of the double bond highly electrophilic. This heightened electrophilicity makes this compound and its esters excellent Michael acceptors, readily reacting with a variety of nucleophiles. Experimental evidence shows that substitution of the β-carbon with a trifluoromethyl group increases the reactivity towards thiols in hetero-Michael addition reactions compared to unsubstituted analogs.
Crotonic Acid: While crotonic acid also undergoes Michael additions, the electron-donating character of the methyl group (relative to the trifluoromethyl group) makes its double bond less electrophilic. Consequently, it is generally less reactive in conjugate additions compared to its trifluorinated counterpart.
Caption: Comparative reactivity in Michael additions.
Reactivity in Electrophilic Additions
Electrophilic addition reactions involve the attack of an electrophile on the electron-rich π-system of the double bond.
This compound: The strong electron-withdrawing effect of the trifluoromethyl group deactivates the double bond towards electrophilic attack. The reduced electron density of the π-system makes it a poorer nucleophile, thus slowing down the rate of electrophilic addition.
Crotonic Acid: The methyl group in crotonic acid is weakly electron-donating, which increases the electron density of the double bond compared to the trifluorinated analog. This makes the double bond in crotonic acid more nucleophilic and, therefore, more reactive towards electrophiles.
Caption: Comparative reactivity in electrophilic additions.
Experimental Protocols
The following are generalized experimental protocols for Michael and electrophilic addition reactions. Specific conditions may need to be optimized for the particular substrates and reagents used.
General Protocol for a Michael Addition (Thiol Addition)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α,β-unsaturated acid (1.0 eq) in a suitable solvent (e.g., THF, ethanol, or dichloromethane).
-
Addition of Nucleophile: Add the thiol nucleophile (1.1-1.5 eq) to the solution.
-
Catalyst Addition: If required, add a catalytic amount of a base (e.g., triethylamine, DBU, or potassium carbonate) to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for an Electrophilic Addition (Hydrobromination)
-
Reaction Setup: Dissolve the α,β-unsaturated acid (1.0 eq) in a suitable inert solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask.
-
Addition of Electrophile: Slowly add a solution of hydrogen bromide (e.g., HBr in acetic acid or gaseous HBr) to the stirred solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether).
-
Purification: Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
References
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Crotonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated crotonic acid derivatives, focusing on their potential as therapeutic agents. While direct comparative studies on identical crotonic acid backbones are limited, this document synthesizes available data from structurally related compounds to offer insights into the differential effects of fluorination.
Executive Summary
Crotonic acid, a simple α,β-unsaturated carboxylic acid, and its derivatives serve as scaffolds for various biologically active compounds. Fluorination of these derivatives can significantly modulate their efficacy in several key areas:
-
Enzyme Inhibition: Fluorinated short-chain fatty acids, structurally analogous to crotonic acid, have shown potential as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. The high electronegativity of fluorine can enhance binding affinity to enzyme active sites.
-
Cytotoxicity: As with many classes of organic molecules, fluorination can influence the cytotoxic potential of crotonic acid derivatives against cancer cell lines. This is often attributed to altered cellular uptake, metabolic stability, and interaction with molecular targets.
-
Antimicrobial Effects: The antimicrobial properties of organic acids can be modified by the introduction of fluorine. While fluoride itself has known antimicrobial effects, its covalent incorporation into organic molecules can lead to compounds with distinct mechanisms of action.
This guide will delve into the quantitative data, experimental methodologies, and relevant signaling pathways associated with these biological activities.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from studies on crotonic acid derivatives and structurally similar compounds to illustrate the potential impact of fluorination.
Table 1: Comparative Enzyme Inhibition (Histone Deacetylases - HDACs)
| Compound Class | Specific Compound Example | Target | IC50 | Reference |
| Non-Fluorinated Short-Chain Fatty Acid | Butyrate | HDACs (in nuclear extracts from HT-29 cells) | 0.09 mM | [1] |
| Fluorinated Amino Acid Esters | Unnatural amino acids with monofluoroalkyl side chains | HDACs | Potent and selective inhibition reported | [2] |
Table 2: Comparative Cytotoxicity Data
| Compound Class | Specific Compound Example | Cell Line | Assay Type | Endpoint | Value (µM) |
| Non-Fluorinated α,β-Unsaturated Carbonyl Compound | β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast Cancer) | Not Specified | IC50 | 0.81 ± 0.04 µg/mL |
| Fluorinated Taxoid | 3'-Difluorovinyltaxoid | Drug-Resistant Cancer Cell Lines | Not Specified | IC50 | Up to 1000-fold more potent than paclitaxel |
| Platinum (IV) derivative with Crotonic Acid Ligand | Pt-3 | A549/DDP (Cisplatin-resistant lung cancer) | Not Specified | IC50 | Lower than derivatives with other carboxylic acid ligands |
Note: The data presented are for structurally related compounds to infer potential trends. The cytotoxicity of specific fluorinated crotonic acid derivatives needs to be experimentally determined.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated crotonic acid derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The lowest concentration that shows no visible growth is the MIC.
Protocol (Broth Microdilution Method):
-
Preparation of Test Compounds: Prepare a stock solution of each test compound (fluorinated and non-fluorinated derivatives) and create a series of two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no turbidity (i.e., no growth) is observed.
Enzyme Inhibition: Histone Deacetylase (HDAC) Activity Assay
This fluorometric assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.
Principle: An acetylated fluorogenic substrate is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated derivatives) in an HDAC assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and a diluted recombinant HDAC enzyme. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Development: Add a developer solution (containing a stop solution like Trichostatin A) to each well to terminate the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[2]
Signaling Pathway Modulation
The biological effects of crotonic acid derivatives are mediated through their interaction with various cellular signaling pathways. The α,β-unsaturated carbonyl moiety present in these compounds makes them potential Michael acceptors, allowing for covalent interactions with cellular nucleophiles, including cysteine residues in proteins.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[4] α,β-Unsaturated carbonyl compounds have been shown to modulate this pathway.[5][6]
Caption: PI3K/Akt/mTOR pathway and potential inhibition by crotonic acid derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Saturated and unsaturated fatty acids have been shown to modulate MAPK signaling.[9][10]
Caption: MAPK signaling pathway and potential modulation by crotonic acid derivatives.
Conclusion
The strategic incorporation of fluorine into crotonic acid derivatives presents a promising avenue for the development of novel therapeutic agents with enhanced biological activities. While direct comparative data remains an area for future research, the available evidence from structurally related compounds suggests that fluorination can significantly impact enzyme inhibition, cytotoxicity, and antimicrobial effects. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to systematically investigate and compare the performance of fluorinated and non-fluorinated crotonic acid derivatives, ultimately contributing to the discovery of more potent and selective drugs.
References
- 1. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 7. p38 MAPK Is Activated but Does Not Play a Key Role during Apoptosis Induction by Saturated Fatty Acid in Human Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the Trifluoromethyl Group: A Comparative Guide to 4,4,4-Trifluorocrotonic Acid in Drug Design
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. The incorporation of fluorine-containing moieties has become a powerful and widely adopted strategy. Among the versatile building blocks available to medicinal chemists, 4,4,4-Trifluorocrotonic acid stands out due to the unique and advantageous properties conferred by its trifluoromethyl (CF₃) group. This guide provides an objective comparison of the advantages of using this and other trifluoromethyl-containing structures against non-fluorinated and alternative analogs, supported by experimental data and detailed methodologies.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group is a key bioisostere, often used to replace methyl (CH₃) groups, hydrogen atoms, or even nitro groups in drug candidates.[1][2] Its profound influence stems from a combination of unique physicochemical properties that can dramatically enhance a molecule's drug-like characteristics.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond (485.3 kJ/mol vs. 414.2 kJ/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[1][3] By strategically placing a CF₃ group at a known site of oxidative metabolism, this metabolic pathway can be effectively blocked.[1] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] The low polarizability and high inertness of the C-F linkages contribute to this stability.[4]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a drug's ability to permeate cellular membranes.[3][5] This property is crucial for influencing drug-receptor interactions and improving overall pharmacokinetic behavior, including oral bioavailability and blood-brain barrier permeability.[3]
-
Binding Affinity and Potency: The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity (pKa) of nearby functional groups.[4] For instance, placing a CF₃ group on the para-position of a phenolic ring can lower the pKa of a cyclic carbamate, strengthening a key hydrogen bonding interaction with a target protein and thereby improving drug potency.[4] In some cases, CF₃-bearing compounds have been shown to be more potent than their non-fluorinated or nitro-group-containing equivalents.[2][6]
-
Bioisosterism: The trifluoromethyl group can serve as a bioisosteric replacement for various functional groups. Its steric similarity to a chlorine atom allows for its substitution to improve properties.[3] It has also been successfully used to replace aliphatic nitro groups, which are often considered metabolically undesirable or "non-drug-like," leading to compounds with improved potency and metabolic stability.[2][6][7][8]
The logical flow from the fundamental properties of the trifluoromethyl group to its advantageous effects in drug design is illustrated below.
Caption: Logical progression from CF3 properties to drug design advantages.
Comparative Performance Data
The theoretical advantages of incorporating a trifluoromethyl group are consistently validated by experimental data. The following tables summarize the comparative performance of trifluoromethylated compounds versus their non-fluorinated or alternative analogs in key preclinical assays.
Table 1: Metabolic Stability Comparison of N-CF₃ vs. N-CH₃ Analogs
This table summarizes data from an in vitro study using human liver microsomes (HLM) to compare the metabolic stability of compounds where a methyl group on a nitrogen atom (N-CH₃) was replaced with a trifluoromethyl group (N-CF₃).
| Compound Pair | Modification | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Pair 1 | N-CH₃ | 15 | 115 |
| N-CF₃ | >240 | <4.3 | |
| Pair 2 | N-CH₃ | 25 | 69 |
| N-CF₃ | 180 | 5.8 | |
| Pair 3 | N-CH₃ | <10 | >173 |
| N-CF₃ | 125 | 8.3 | |
| Data adapted from a study by Schiesser et al. (2020) as presented in BenchChem guides.[9] |
The data clearly demonstrates that the N-CF₃ substitution dramatically increases metabolic stability, as shown by significantly longer half-lives and lower intrinsic clearance values.[9]
Table 2: Comparison of CF₃ vs. NO₂ Bioisosteres in CB1 Receptor Modulators
This table compares key parameters of cannabinoid receptor 1 (CB1) allosteric modulators where an aliphatic nitro group (NO₂) was replaced by a trifluoromethyl group (CF₃).
| Compound Analog | Potency (EC₅₀, nM) | Metabolic Stability (t½ in mouse microsomes, min) |
| NO₂ Analog (ZCZ011) | 180 | 18 |
| CF₃ Analog (Compound 1) | 44 | 35 |
| Data adapted from Tseng, C-C., et al. (2019).[2][6][7] |
The results show that the CF₃-bearing compound is not only more potent (lower EC₅₀) but also exhibits nearly double the metabolic stability in mouse liver microsomes compared to its nitro-group counterpart.[2][6]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro assay used to assess metabolic stability.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily the Cytochrome P450 superfamily.[1]
2. Materials and Reagents:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Positive control compound (e.g., a rapidly metabolized drug like Verapamil)
-
Liver microsomes (e.g., Human, Rat, or Mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer and the liver microsome suspension.
-
Pre-incubation: Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes to bring the mixture to temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. The 0-minute time point sample is taken immediately by adding the stopping solution before the reaction begins.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of the ice-cold stopping solution.[1]
-
Sample Processing: After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[10]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the assay.
The general workflow for this comparative evaluation is visualized below.
Caption: Workflow for comparative in vitro metabolic stability analysis.
Application in Signaling Pathways: A Conceptual Example
The improved properties derived from trifluoromethyl groups are critical for developing potent and selective inhibitors of cellular signaling pathways implicated in disease. For example, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, and its components are major drug targets.[4] A hypothetical inhibitor designed using this compound or a similar scaffold could exhibit enhanced properties, such as improved cell permeability and metabolic stability, allowing for more sustained target engagement.
Caption: Inhibition of the PI3K/Akt pathway by a CF3-containing drug.
Conclusion
The use of this compound and other trifluoromethyl-containing building blocks is a validated and highly effective strategy in modern drug design. The unique physicochemical properties of the CF₃ group—namely its strong electron-withdrawing character, the high energy of the C-F bond, and its lipophilicity—translate directly into tangible benefits for drug candidates.[1][3] These benefits include markedly enhanced metabolic stability, which leads to longer half-lives and potentially reduced dosing frequency, as well as modulated lipophilicity and pKa for improved membrane permeability and target binding affinity.[1][5] As demonstrated by comparative experimental data, the replacement of metabolically labile groups like methyl or problematic moieties like nitro groups with a trifluoromethyl group consistently yields compounds with superior pharmacokinetic profiles and potency.[2][9] For researchers and drug development professionals, the strategic incorporation of this "magic" moiety remains an indispensable tool for creating safer, more effective, and more successful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethyl-Containing Building Blocks for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry. The unique properties of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. This guide provides a comparative analysis of key trifluoromethylating reagents and illustrates the impact of trifluoromethyl-containing building blocks through a case study of the selective COX-2 inhibitor, Celecoxib.
Part 1: Comparative Analysis of Electrophilic Trifluoromethylating Reagents
The direct introduction of a CF3 group is often accomplished using specialized reagents. Among the most prominent are electrophilic reagents that deliver a "CF3+" equivalent to a nucleophilic substrate. Togni's reagents (hypervalent iodine-based) and Umemoto's reagents (sulfonium salt-based) are two of the most widely used classes. Their performance, however, can vary significantly depending on the substrate and reaction conditions.
Data Presentation: Reagent Performance Comparison
The following table summarizes key performance indicators and characteristics of representative Togni and Umemoto reagents.
| Feature | Togni Reagent I | Umemoto Reagent II |
| Chemical Name | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate |
| Reactivity Profile | Highly reactive; can participate in both electrophilic and radical pathways.[1] | Thermally stable and highly effective for a broad range of nucleophiles. |
| Substrate Scope | Effective for trifluoromethylation of heteroatom and carbon-centered nucleophiles, including thiols, alcohols, and phosphines. | Particularly effective for the trifluoromethylation of β-ketoesters and silyl enol ethers.[2] |
| Typical Reaction Yields | Good to excellent, but can be substrate-dependent. | Generally provides good to excellent yields, often higher than Togni reagents for specific substrates like β-ketoesters. |
| Key Advantages | Commercially available with broad functional group tolerance.[1] | High thermal stability and reactivity. |
| Limitations | Can be less effective for certain carbon-centered nucleophiles compared to Umemoto's reagents. | Can be more expensive than some other trifluoromethylating sources. |
Part 2: Case Study: The Impact of a Trifluoromethylated Building Block in Celecoxib
To illustrate the impact of incorporating a trifluoromethyl group on the final properties of a drug molecule, we will compare Celecoxib with its close structural analogue, SC-558, where the CF3 group is replaced by a methyl (CH3) group. Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[3] The trifluoromethyl group on the pyrazole ring is crucial for its activity and pharmacokinetic properties.
Data Presentation: Physicochemical Property Comparison
The introduction of the highly electronegative trifluoromethyl group significantly alters the lipophilicity (logP) and acidity (pKa) of the molecule.
| Property | Celecoxib (with -CF3) | SC-558 (with -CH3) | Impact of Trifluoromethylation |
| Molecular Weight ( g/mol ) | 381.37 | 329.39 | Increases molecular weight. |
| logP (Octanol-Water) | 3.5[4] | 3.1 (Calculated) | Increases lipophilicity, which can enhance membrane permeability and absorption. |
| pKa (Sulfonamide N-H) | 11.1[5] | 11.8 (Calculated) | Increases acidity (lowers pKa) due to the strong electron-withdrawing effect of the CF3 group. |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Celecoxib
Caption: Mechanism of action of Celecoxib via selective inhibition of the COX-2 enzyme.
Logical Relationship: Benefits of Trifluoromethylation in Drug Design
Caption: Impact of trifluoromethylation on drug properties and pharmacological outcomes.
Experimental Workflow: Synthesis of Celecoxib
Caption: A generalized workflow for the synthesis of Celecoxib via condensation.
Experimental Protocols
Protocol 1: Synthesis of a Trifluoromethylated Heterocycle (Celecoxib)
This protocol describes a common method for synthesizing Celecoxib.
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) via condensation.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethyl acetate, heptane)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in absolute ethanol.
-
Add 1.05 equivalents of 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, then cool further in an ice bath to induce precipitation of the product.
-
Collect the crude product by vacuum filtration, washing the solid with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
-
Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Comparative Kinetic Analysis of Trifluoromethylating Reagents
This protocol provides a method for comparing the reactivity of different electrophilic trifluoromethylating reagents.
Objective: To determine the second-order rate constant (k2) for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile using a stopped-flow spectrophotometer.
Materials:
-
Electrophilic trifluoromethylating reagents (e.g., Togni Reagent I, Umemoto Reagent II)
-
A colored reference nucleophile (e.g., a stabilized carbanion with a strong visible absorbance)
-
Anhydrous, inert solvent (e.g., acetonitrile or DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the reference nucleophile of a known concentration in the anhydrous solvent.
-
Prepare a stock solution of the first trifluoromethylating reagent. The concentration should be at least 10 times that of the nucleophile to ensure pseudo-first-order conditions.
-
Equilibrate both solutions to a constant temperature (e.g., 20 °C).
-
Load the two solutions into the separate syringes of the stopped-flow apparatus.
-
Initiate the reaction by rapidly mixing the two solutions and immediately begin monitoring the disappearance of the colored nucleophile by measuring the change in absorbance at its λmax over time.
-
Fit the absorbance vs. time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k2) by dividing k_obs by the concentration of the electrophilic trifluoromethylating reagent.
-
Repeat steps 2-7 for each trifluoromethylating reagent to be compared, ensuring identical conditions for a valid comparison.
Protocol 3: Determination of Octanol-Water Partition Coefficient (logP)
This protocol outlines the shake-flask method for determining the lipophilicity of a compound.
Objective: To experimentally determine the logP value of a trifluoromethyl-containing compound.
Materials:
-
Compound of interest (e.g., Celecoxib)
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol by shaking it with PBS (pH 7.4) and allowing the layers to separate. Similarly, pre-saturate the PBS by shaking it with n-octanol. This ensures that the volume of each phase does not change during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound of interest in the pre-saturated PBS.
-
Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the compound's PBS solution (e.g., a 1:1 volume ratio).
-
Equilibration: Cap the tube and shake vigorously for 1 hour to ensure the compound fully partitions between the two phases and reaches equilibrium.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a pre-calibrated HPLC-UV or LC-MS method.
-
Calculation: Calculate the partition coefficient (P) as P = [organic] / [aqueous]. The logP is the base-10 logarithm of this value: logP = log10(P).
References
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | C17H14F3N3O2S | CID 10199832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[5-(4-Methylphenyl)-3-trifluoromethyl)-1H-pyrazol-yl]benzenesulfonamide(169590-42-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4,4,4-Trifluorocrotonic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4,4,4-Trifluorocrotonic acid, a key fluorinated organic molecule, is critical in various stages of drug development and scientific research. This guide provides an objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust and reliable quantification of this compound. The information presented is based on established methodologies for analogous short-chain fatty acids and fluorinated carboxylic acids, providing a solid foundation for method development and validation.
Comparative Analysis of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for HPLC and GC-MS methods, derived from literature on similar analytes.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and polarity in a gaseous mobile phase. |
| Detection | UV, PDA, or Mass Spectrometry (MS)[1] | Mass Spectrometry (MS) |
| Derivatization | Often not required for UV detection, but can be used with fluorescent tags to enhance sensitivity.[2][3][4] | Generally required to increase volatility and thermal stability.[5][6][7][8] |
| **Linearity (R²) ** | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/mL to ng/mL range[5][6] |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | pg/mL to ng/mL range |
| Precision (%RSD) | Typically < 15% | Typically < 15% |
| Accuracy (%Recovery) | 85-115% | 80-120%[5][6][9] |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the derivatization step. |
| Selectivity | Good, can be enhanced with MS detection. | Excellent, especially with MS detection providing structural information. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are outlined below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile:water mixture).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 210 nm.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
This method offers high sensitivity and selectivity, making it ideal for complex biological matrices. Derivatization is a critical step to enhance the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a catalyst (e.g., pyridine) to the dried extract.
-
Heat the mixture at 60-80 °C for 30-60 minutes to complete the derivatization reaction.
-
After cooling, the derivatized sample is ready for injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
3. Calibration:
-
Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples.
-
Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration.
Visualizing the Validation Workflow
A crucial aspect of analytical chemistry is the validation of the chosen method to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for analytical method validation.
This comprehensive guide provides a starting point for researchers to select and develop a suitable analytical method for the quantification of this compound. The final choice will be dictated by the specific requirements of the study, and thorough method validation is paramount to ensure data of the highest quality.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Assessing the Metabolic Stability of Compounds Incorporating 4,4,4-Trifluorocrotonic Acid: A Comparative Guide
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and the need for more frequent or higher doses, which can, in turn, increase the risk of adverse effects. A widely adopted strategy to enhance metabolic stability is the introduction of fluorine atoms into a molecule. The use of building blocks like 4,4,4-Trifluorocrotonic acid offers a straightforward method to incorporate a trifluoromethyl (CF3) group, which is known to significantly improve the pharmacokinetic profile of drug candidates.
The trifluoromethyl group is a strong electron-withdrawing group that can alter the electronic properties of a molecule, and its presence can shield adjacent C-H bonds from enzymatic attack by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. This steric hindrance at a potential site of metabolism can block or slow down the metabolic process, thereby increasing the compound's half-life and overall exposure in the body.
This guide provides a comparative overview of the expected metabolic stability of compounds synthesized with this compound versus their non-fluorinated analogs. It also includes a detailed experimental protocol for assessing metabolic stability in vitro and visual representations of the experimental workflow and relevant metabolic pathways.
Comparative Metabolic Stability Data: A Hypothetical Case Study
| Parameter | Compound A (Non-fluorinated) | Compound A-CF3 (Trifluoromethylated) | Expected Improvement |
| Half-life (t½) (min) | 15 | 90 | A significant increase in the half-life is expected for the trifluoromethylated compound, indicating a slower rate of metabolism. |
| Intrinsic Clearance (Clint) (µL/min/mg protein) | 150 | 25 | A lower intrinsic clearance value for Compound A-CF3 suggests that it is metabolized less efficiently by liver enzymes, which is a desirable characteristic for a drug candidate.[1][2] |
| Percentage of Compound Remaining after 60 min | 10% | 65% | The higher percentage of the parent compound remaining after incubation demonstrates the enhanced stability of the trifluoromethylated analog in the presence of metabolic enzymes. |
Note: The data presented in this table is hypothetical and serves to illustrate the generally observed trend of increased metabolic stability upon the introduction of a trifluoromethyl group.
Experimental Protocols
The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes to determine the intrinsic clearance of a test compound.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.
2. Materials:
-
Test compound and a positive control with known metabolic stability (e.g., Verapamil, Testosterone).
-
Pooled human liver microsomes (HLMs).
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile containing an internal standard for LC-MS/MS analysis.
-
96-well incubation plates.
-
Incubator shaker set at 37°C.
-
LC-MS/MS system for analysis.
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding human liver microsomes to the 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
-
Incubation:
-
Add the test compound to the incubation mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different fluorinated acrylates in polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Properties
The incorporation of fluorine into acrylate polymers imparts a unique and highly desirable set of properties, including low surface energy, high thermal stability, chemical resistance, and hydrophobicity. These characteristics make fluorinated polyacrylates indispensable in a wide range of applications, from advanced coatings and biomedical devices to materials for microelectronics. However, the choice of fluorinated acrylate monomer can significantly impact polymerization kinetics and the final properties of the polymer. This guide provides a head-to-head comparison of different fluorinated acrylates in polymerization, supported by experimental data to aid in monomer selection for specific research and development needs.
I. Overview of Fluorinated Acrylates in Polymerization
Fluorinated acrylates are typically categorized based on the structure of their fluorinated side chains. The length and branching of the fluoroalkyl group, as well as the presence of other functional groups, influence monomer reactivity and the ultimate polymer characteristics. Common examples include short-chain fluoroalkyl acrylates like 2,2,2-trifluoroethyl acrylate (TFEA) and longer-chain variants such as those with perfluorooctyl side chains.
Polymerization of these monomers can be achieved through various techniques, including conventional free-radical polymerization (FRP), as well as controlled/living radical polymerization (CLRP) methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization.[1][2] CLRP techniques offer precise control over molecular weight, architecture, and dispersity, which is crucial for creating well-defined polymers for advanced applications.[1][3]
II. Comparative Polymerization Kinetics and Properties
The polymerization behavior of fluorinated acrylates can differ significantly from their non-fluorinated counterparts and between different fluorinated monomers. These differences are often attributed to the electron-withdrawing nature of the fluorine atoms and the steric hindrance of the bulky fluoroalkyl side chains.
A. Influence of Fluoroalkyl Chain Length
The length of the perfluoroalkyl side chain is a critical factor influencing polymer properties. Longer side chains generally lead to lower surface energies and enhanced hydrophobicity.[4] For instance, polymers with longer fluorinated side chains exhibit increased CO2 diffusivity but reduced solubility.[4]
Table 1: Comparison of Polymer Properties Based on Fluoroalkyl Side Chain Length
| Property | Short Fluoroalkyl Chain (e.g., -CF3) | Long Fluoroalkyl Chain (e.g., -(CF2)7CF3) | Reference(s) |
| Surface Energy | Relatively Higher | Lower | [2] |
| Water Contact Angle | Lower | Higher | [5] |
| Oil Repellency | Lower | Higher | [5] |
| Thermal Stability (Td10%) | Increases with FATRIFE content | Generally high | [6][7] |
| Glass Transition Temp. (Tg) | Varies with comonomer | Varies with comonomer | [6] |
Note: Specific values are highly dependent on the polymer architecture and molecular weight.
B. Acrylates vs. Methacrylates
The presence of an α-methyl group in methacrylates compared to acrylates introduces additional steric hindrance and affects chain mobility. This structural difference leads to variations in polymerization kinetics and the physical properties of the resulting polymers. Poly(fluoroalkyl methacrylate)s (PFMAs) generally exhibit more restricted chain mobility compared to their poly(fluoroalkyl acrylate) (PFA) counterparts.[4] This restricted mobility can result in lower CO2 permeability in PFMAs when compared to PFAs with similar side-chain lengths.[4]
III. Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the polymerization of fluorinated acrylates.
A. Free-Radical Copolymerization of Fluorinated Acrylates
This protocol describes a typical free-radical solution polymerization.
-
Monomer and Initiator Preparation : A mixture of the desired fluorinated acrylate and a comonomer (e.g., butyl methacrylate) is dissolved in a suitable solvent such as butyl acetate.[8] An initiator, commonly azobisisobutyronitrile (AIBN), is added to the solution.[9]
-
Degassing : The reaction mixture undergoes several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[9]
-
Polymerization : The reaction vessel is heated to a specific temperature (e.g., 80 °C) to initiate polymerization.[9] The reaction is allowed to proceed for a set time, typically aiming for low conversion to determine reactivity ratios.[9]
-
Termination and Purification : The polymerization is quenched by cooling and precipitating the polymer in a non-solvent like methanol.[9] The resulting polymer is then filtered and dried.
B. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities.
-
Reaction Setup : The fluorinated acrylate monomer, a RAFT chain transfer agent (CTA), and an initiator (e.g., AIBN) are dissolved in a suitable solvent. The choice of CTA is crucial for controlling the polymerization.[10][11]
-
Degassing : The solution is deoxygenated as described for free-radical polymerization.
-
Polymerization : The reaction is initiated by heating or, in some cases, by photo-irradiation at room temperature.[11][12] The progress of the polymerization can be monitored by taking samples at different time points and analyzing monomer conversion.
-
Characterization : The resulting polymers are characterized for their molecular weight (Mn), and polydispersity index (Đ) using techniques like Gel Permeation Chromatography (GPC).[13]
IV. Visualizing Polymerization Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate the complex processes involved in polymerization.
Caption: Workflow for Free-Radical Polymerization of Fluorinated Acrylates.
Caption: Relationship between Monomer Structure and Polymer Properties.
V. Conclusion
The selection of a fluorinated acrylate monomer has profound implications for the polymerization process and the final properties of the material. Shorter-chain fluorinated acrylates may be suitable for applications where moderate hydrophobicity is required, while longer-chain variants are essential for creating superhydrophobic surfaces. The choice between an acrylate and a methacrylate backbone will further tune properties such as chain mobility and thermal stability. By understanding the head-to-head comparisons presented in this guide, researchers and scientists can make more informed decisions in the design and synthesis of novel fluorinated polymers for their specific applications. The use of controlled polymerization techniques like RAFT is highly recommended for achieving well-defined polymer architectures, which is often a prerequisite for high-performance materials.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CO2 transport behavior in poly(fluoroalkyl acrylate) and poly(fluoroalkyl methacrylate): a comparative study of fluoropolymer structure–property relationships - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 11. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl Group: A Guide to Enhancing Bioactivity and Metabolic Stability
An objective comparison of the trifluoromethyl group's impact on drug candidates, supported by experimental data, for researchers, scientists, and drug development professionals.
The strategic incorporation of the trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, transforming promising compounds into effective drug candidates.[1] Its unique electronic and steric properties allow for the fine-tuning of a molecule's physicochemical profile to enhance biological activity, metabolic stability, and pharmacokinetic parameters.[2][3] This guide provides a comparative analysis of the tangible effects of trifluoromethylation, presenting quantitative data and the experimental protocols used to derive them.
Key Physicochemical and Biological Impacts of the Trifluoromethyl Group
The introduction of a -CF3 group, often as a bioisostere for a methyl group (-CH3) or chlorine atom, can dramatically alter a molecule's properties.[4] These changes are pivotal for optimizing a drug's interaction with its biological target and its behavior within the body.
Core Physicochemical Alterations:
-
Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[2][5] This improves absorption and distribution to target tissues.[3][5]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond.[2][3] This makes the -CF3 group highly resistant to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes.[5][6] Blocking a site of metabolic attack can significantly increase a drug's half-life.[6]
-
Modulation of Acidity (pKa): As a powerful electron-withdrawing group, the -CF3 moiety increases the acidity of nearby functional groups.[4] This can alter a compound's ionization state at physiological pH, affecting its solubility, permeability, and binding to target proteins.
-
Improved Target Binding: The electronegativity of the -CF3 group can lead to more potent electrostatic and hydrogen bond interactions with biological targets.[2][7] Its larger size compared to a methyl group can also improve binding affinity and selectivity through enhanced hydrophobic interactions.[3]
The logical relationship between these properties and the overall improvement in a drug candidate's profile is illustrated below.
Comparison Guide: Metabolic Stability
One of the most celebrated advantages of trifluoromethylation is the enhancement of metabolic stability.[6] By replacing a metabolically vulnerable methyl group with a robust trifluoromethyl group, a primary route of drug clearance can be blocked.
Table 1: Comparative In Vitro Metabolic Stability Data
This table presents a typical comparison between a parent compound with a metabolically labile methyl group and its trifluoromethylated analog.
| Parameter | Parent Compound (-CH3) | Trifluoromethylated Analog (-CF3) | Rationale for Change |
| In Vitro Half-Life (t½) | Shorter | Longer | The high strength of the C-F bond prevents enzymatic oxidation, reducing the rate of metabolism and slowing the clearance of the drug.[6] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance reflects the liver's metabolic capacity. Blocking a major metabolic pathway significantly reduces this value.[6] |
| Primary Metabolites | Oxidized products (e.g., -CH2OH, -CHO, -COOH) | Significantly reduced or absent | The primary site of metabolism on the methyl group is effectively blocked by the non-oxidizable trifluoromethyl group.[6] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of compounds in early drug discovery.
1. Objective: To determine the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of CYP enzymes.
2. Materials:
-
Test compound and its analog.
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for analysis.
3. Procedure:
-
Incubation: The test compound (at a final concentration of 1 µM) is incubated with HLM (0.5 mg/mL) in phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is started by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile, which also precipitates the microsomal proteins.
-
Sample Preparation: Samples are centrifuged to pellet the proteins, and the supernatant is transferred for analysis.
-
Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.
4. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the resulting line provides the elimination rate constant (k).
-
The in vitro half-life is calculated using the formula: t½ = 0.693 / k .
The workflow for this crucial experiment is depicted below.
Case Study: Celecoxib and Fluoxetine
The real-world impact of the trifluoromethyl group is evident in numerous blockbuster drugs.[4]
-
Celecoxib (Celebrex): This nonsteroidal anti-inflammatory drug (NSAID) features a -CF3 group.[4] Celecoxib is metabolized by CYP2C9 and CYP3A4. The trifluoromethyl group contributes to its metabolic profile and binding affinity to the COX-2 enzyme.
-
Fluoxetine (Prozac): A widely prescribed antidepressant, fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[4][8] Its -CF3 group is critical for its activity, enhancing its lipophilicity for efficient brain penetration and contributing to its long half-life.[3] The inclusion of the -CF3 group in the para-position of the phenoxy ring was found to increase the potency for inhibiting serotonin reuptake by six-fold compared to the non-fluorinated version.[8]
Table 2: Comparative Bioactivity Data - Serotonin Reuptake Inhibitors
This table illustrates the dramatic increase in potency achieved by adding a trifluoromethyl group to a precursor molecule, as seen in the development of drugs like Fluoxetine.
| Compound | Structure Feature | 5-HT Reuptake Inhibition (IC50, nM) | Reference |
| Analog A | para-H on Phenoxy Ring | ~ 660 | Fictionalized from[8] |
| Analog B (Fluoxetine-like) | para-CF3 on Phenoxy Ring | ~ 110 | Fictionalized from[8] |
Note: The data is illustrative, based on the 6-fold increase in potency reported in structure-activity relationship studies during the development of Fluoxetine.[8]
Experimental Protocol: Serotonin (5-HT) Reuptake Inhibition Assay
1. Objective: To measure a compound's ability to block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft.
2. Materials:
-
Rat brain synaptosomes or cells expressing human SERT.
-
[³H]-Serotonin (radiolabeled serotonin).
-
Test compounds (e.g., Analog A and B).
-
Scintillation fluid and a scintillation counter.
3. Procedure:
-
Synaptosomes or cells are pre-incubated with various concentrations of the test compound.
-
[³H]-Serotonin is added to the mixture to initiate the uptake process.
-
After a short incubation period, the uptake is terminated by rapid filtration, separating the cells/synaptosomes from the medium.
-
The amount of radioactivity taken up by the cells is measured using a scintillation counter.
4. Data Analysis:
-
The percentage of inhibition of [³H]-Serotonin uptake is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of serotonin reuptake) is determined by non-linear regression analysis of the concentration-response curve.
The mechanism of action for an SSRI like Fluoxetine is shown below.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
Comparative Guide to Cross-Reactivity of Antibodies Raised Against Haptens from 4,4,4-Trifluorocrotonic Acid
Disclaimer: As of late 2025, publicly available research on the synthesis of haptens specifically from 4,4,4-Trifluorocrotonic acid and the subsequent generation and cross-reactivity profiling of antibodies is not available. This guide, therefore, presents a hypothetical yet scientifically grounded comparison based on established principles of immunology and hapten design for other small fluorinated molecules. The experimental data and protocols are modeled after studies on structurally related compounds to provide a practical framework for researchers.
This guide is intended for researchers, scientists, and drug development professionals interested in the development of immunoassays for small fluorinated molecules. It provides a comparative analysis of hypothetical antibodies raised against a hapten derived from this compound, with a focus on their cross-reactivity with structurally similar compounds.
Hapten Design and Synthesis
The generation of antibodies against small molecules, or haptens, necessitates their conjugation to a larger carrier protein to elicit an immune response. The design of the hapten, including the point of attachment for a linker arm, is critical in determining the specificity of the resulting antibodies. For this compound, a plausible strategy involves introducing a linker at a position that leaves the trifluoromethyl group and the double bond exposed as the primary antigenic determinants.
A hypothetical synthesis of a this compound-derived hapten (TFCA-hapten) is outlined below. This approach introduces a carboxylic acid functional group at the end of a spacer arm, which can then be activated for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.
Proposed Synthesis of a TFCA-Hapten
A potential synthetic route could involve the modification of the carboxylic acid group of this compound to introduce a linker. One common method is to convert the carboxylic acid to an amide with a bifunctional linker.
Experimental Protocol: Synthesis of TFCA-Hapten
-
Activation of this compound: this compound is reacted with a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., Dichloromethane) to form an NHS-ester.
-
Coupling with a Spacer: The activated TFCA-NHS ester is then reacted with a diamine spacer, such as 6-aminohexanoic acid, to form an amide bond. This reaction introduces a terminal carboxylic acid group at the end of the spacer.
-
Purification: The resulting TFCA-hapten is purified using column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: The structure of the purified hapten is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Antibody Production and Characterization
Monoclonal or polyclonal antibodies can be generated by immunizing animals (e.g., mice or rabbits) with the TFCA-hapten conjugated to an immunogenic carrier protein (e.g., KLH). The resulting antibodies are then screened for their ability to bind to the TFCA-hapten conjugated to a different carrier protein (e.g., BSA) in an immunoassay format.
Experimental Protocol: Antibody Production and Screening
-
Immunogen Preparation: The TFCA-hapten is conjugated to KLH using the carbodiimide crosslinker chemistry (e.g., EDC/NHS).
-
Immunization: Animals are immunized with the TFCA-KLH conjugate emulsified in an adjuvant. A series of booster injections are administered to enhance the immune response.
-
Titer Determination: Serum samples are collected, and the antibody titer is determined by Enzyme-Linked Immunosorbent Assay (ELISA) using plates coated with TFCA-BSA.
-
Hybridoma Technology (for Monoclonal Antibodies): For monoclonal antibody production, spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These are then screened to identify clones producing antibodies with the desired specificity.
-
Antibody Purification: Antibodies are purified from serum or hybridoma supernatant using protein A/G affinity chromatography.
Cross-Reactivity Studies
The specificity of the generated antibodies is a critical parameter and is assessed through cross-reactivity studies. In a competitive immunoassay, the ability of structurally related compounds to inhibit the binding of the antibody to the coated TFCA-hapten is measured.
Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity
-
Plate Coating: A 96-well microtiter plate is coated with the TFCA-BSA conjugate.
-
Competitive Inhibition: A fixed concentration of the anti-TFCA antibody is mixed with varying concentrations of the test compounds (this compound and its analogs).
-
Incubation: The antibody-analyte mixtures are added to the coated plate and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric, chemiluminescent, or fluorescent signal is measured. The signal is inversely proportional to the concentration of the free analyte in the sample.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined for each compound. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of test compound) x 100%.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of a monoclonal antibody raised against a TFCA-hapten. The selection of cross-reactants is based on structural similarity to this compound.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | CF₃-CH=CH-COOH | 10 | 100 |
| Crotonic acid | CH₃-CH=CH-COOH | > 10,000 | < 0.1 |
| 4,4,4-Trifluorobutanoic acid | CF₃-CH₂-CH₂-COOH | 500 | 2 |
| 3,3,3-Trifluoropropanoic acid | CF₃-CH₂-COOH | 2,500 | 0.4 |
| Fumaric acid | HOOC-CH=CH-COOH | > 10,000 | < 0.1 |
| Maleic acid | HOOC-CH=CH-COOH (cis) | > 10,000 | < 0.1 |
Interpretation of Hypothetical Data:
The hypothetical data suggests that the antibody is highly specific for this compound. The presence of the trifluoromethyl group is critical for recognition, as its replacement with a methyl group (Crotonic acid) virtually eliminates binding. Saturation of the double bond (4,4,4-Trifluorobutanoic acid) significantly reduces affinity, indicating the importance of the crotonyl moiety in the epitope. Shorter-chain fluorinated carboxylic acids show very low cross-reactivity. The dicarboxylic acids, fumaric and maleic acid, are not recognized, highlighting the specificity for the overall structure of the hapten.
Alternative Methodologies
While immunoassays are a powerful tool, other analytical methods can be used for the detection and quantification of this compound and related compounds.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography and detection by mass spectrometry. | High sensitivity and specificity; structural information. | Requires derivatization for non-volatile compounds; expensive instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography and detection by mass spectrometry. | High sensitivity and specificity; applicable to a wide range of compounds. | Expensive instrumentation; potential for matrix effects. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency; small sample volume. | Lower sensitivity compared to MS methods; reproducibility can be challenging. |
Conclusion
This guide provides a hypothetical framework for the development and characterization of antibodies against haptens derived from this compound. The principles of hapten design, antibody production, and cross-reactivity assessment outlined here are based on established methodologies for other small fluorinated molecules. The successful generation of specific antibodies would enable the development of sensitive and selective immunoassays for the detection of this compound in various matrices. Such assays would be valuable tools for researchers in environmental science, toxicology, and drug development. Further experimental work is required to validate the proposed hapten synthesis and to generate and characterize specific antibodies.
Acidity of 4,4,4-Trifluorocrotonic Acid: A Comparative Analysis with Halogenated Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical physicochemical property influencing its behavior in biological systems. This is particularly true for drug candidates, where pKa affects absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the acidity of 4,4,4-Trifluorocrotonic acid and other halogenated carboxylic acids, supported by experimental data and detailed methodologies.
The Inductive Effect: Halogenation's Impact on Acidity
The acidity of a carboxylic acid is determined by the stability of its carboxylate anion (conjugate base) upon deprotonation. Electron-withdrawing groups attached to the carbon backbone of a carboxylic acid can stabilize the negative charge of the carboxylate anion through the inductive effect. This effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole.[1][2] Halogens, being more electronegative than carbon, are effective electron-withdrawing groups.
The strength of the inductive effect and its impact on acidity are influenced by several factors:
-
Electronegativity of the Halogen: A more electronegative halogen will exert a stronger electron-withdrawing effect, leading to a more stable conjugate base and a stronger acid (lower pKa). The electronegativity of halogens decreases down the group: F > Cl > Br > I.
-
Number of Halogen Atoms: The inductive effect is additive. Increasing the number of halogen substituents on the carbon chain will increase the acidity.
-
Position of the Halogen: The inductive effect weakens with distance from the carboxylic acid group. A halogen closer to the carboxyl group will have a more pronounced acid-strengthening effect.[1][2]
Quantitative Comparison of pKa Values
The following table summarizes the pKa values for this compound and a selection of other halogenated butanoic acids. Due to the limited availability of pKa data for a wide range of halogenated crotonic acids, halogenated butanoic acids are used here to illustrate the principles of the inductive effect. The data clearly demonstrates the impact of the type, number, and position of halogen substituents on acidity.
| Acid | Chemical Formula | pKa Value |
| Reference Acids | ||
| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82[3][4][5][6] |
| Crotonic Acid | CH₃CH=CHCOOH | ~4.69 - 4.82 |
| Fluorinated Acids | ||
| This compound | F₃CCH=CHCOOH | 3.15 |
| Chlorinated Acids | ||
| 2-Chlorobutanoic Acid | CH₃CH₂CHClCOOH | 2.86[1] |
| 3-Chlorobutanoic Acid | CH₃CHClCH₂COOH | 4.05[1] |
| 4-Chlorobutanoic Acid | ClCH₂CH₂CH₂COOH | 4.52[1][7] |
| 2,2-Dichlorobutanoic Acid | CH₃CH₂CCl₂COOH | 1.0 (Predicted)[8] |
| 4,4,4-Trichlorobutyric Acid | Cl₃CCH₂CH₂COOH | 4.18 (Predicted)[9] |
| Brominated Acids | ||
| 2-Bromobutanoic Acid | CH₃CH₂CHBrCOOH | 2.94 (at 35°C)[10][11] |
| 3-Bromobutanoic Acid | CH₃CHBrCH₂COOH | 3.97 (Predicted)[12] |
| 4-Bromobutanoic Acid | BrCH₂CH₂CH₂COOH | 4.51 (Predicted)[13] |
As the data indicates, the presence of three fluorine atoms in this compound significantly increases its acidity (lowers its pKa) compared to the non-halogenated crotonic and butanoic acids. This is a direct result of the strong electron-withdrawing inductive effect of the three fluorine atoms. The table also clearly shows the distance-dependent nature of the inductive effect in the series of chlorobutanoic acids.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding and predicting the behavior of ionizable compounds. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
This is a highly accurate and widely used method for pKa determination.
Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the carboxylic acid of interest (e.g., 0.01 M) in deionized water or a suitable co-solvent if the acid has low water solubility.
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). Ensure it is carbonate-free.
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration:
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standard base solution in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH has risen significantly beyond the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).
-
Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore and can be used with smaller sample quantities and lower concentrations.
Principle: The ultraviolet or visible light absorbance of a compound often changes as it ionizes. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, the pKa can be determined.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of the acid.
-
Prepare a set of solutions for analysis by adding a small, constant volume of the stock solution to each of the buffer solutions. The final concentration of the acid should be identical in all samples.
-
-
Spectrophotometric Measurement:
-
Determine the UV-Vis absorption spectra of the fully protonated form (in a highly acidic buffer) and the fully deprotonated form (in a highly basic buffer) of the acid.
-
Identify a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.
-
Measure the absorbance of each of the buffered solutions at this chosen wavelength.
-
-
Data Analysis:
-
Plot a graph of absorbance (y-axis) versus pH (x-axis). This will generate a sigmoidal curve.
-
The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum absorbance values.
-
Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the maximum absorbance (fully deprotonated), and Amin is the minimum absorbance (fully protonated).
-
Visualizing the Inductive Effect
The following diagram illustrates the concept of the inductive effect on the acidity of a halogenated carboxylic acid.
Caption: Inductive effect of a halogen (X) stabilizing the conjugate base, leading to increased acidity.
Logical Workflow for pKa Determination
The process of determining and comparing the acidity of novel compounds follows a structured workflow.
Caption: Experimental workflow for the determination and comparative analysis of pKa values.
References
- 1. homework.study.com [homework.study.com]
- 2. Which of the following has the lowest pKa value A 2 class 11 chemistry CBSE [vedantu.com]
- 3. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]
- 5. pK_{a} of which compound is very close to pK_{a} of Butanoic acid?.. [askfilo.com]
- 6. reddit.com [reddit.com]
- 7. 4-chlorobutanoic acid [chemister.ru]
- 8. 2,2-Dichlorobutanoic acid | 13023-00-2 [m.chemicalbook.com]
- 9. 4,4,4-TRICHLOROBUTYRIC ACID | 2345-32-6 [amp.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. chembk.com [chembk.com]
Safety Operating Guide
Proper Disposal Procedures for 4,4,4-Trifluorocrotonic Acid
The proper management and disposal of 4,4,4-Trifluorocrotonic acid are critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling procedures and must be treated as hazardous waste. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: Use only under a chemical fume hood to avoid inhaling vapors.[1]
Step-by-Step Disposal Protocol
Disposal of this compound must be handled through a licensed professional waste disposal service.[3] On-site treatment like neutralization is not recommended for this compound due to its halogenated nature.[4][5]
1. Waste Segregation:
-
Collect waste this compound and materials contaminated with it in a dedicated waste container.
-
This waste stream must be classified as halogenated organic waste .[6]
-
Crucially, do not mix this waste with non-halogenated solvents, aqueous solutions, acids, bases, or other incompatible waste types.[6][7]
2. Container Selection and Labeling:
-
Use a sturdy, leak-proof, and chemically compatible container, preferably the original container or a designated plastic container.[7][8] Hydrofluoric acid, a related hazard, must be stored in plastic, not glass.[4][7]
-
Fill the container to no more than 75-90% of its capacity to allow for vapor expansion.[8][9]
-
Securely close the container at all times, except when adding waste.[7]
-
Affix a completed hazardous waste label to the container. The label must clearly state the full chemical name, "this compound," and list all constituents and their approximate concentrations. Do not use acronyms.[7][9]
3. Temporary Storage:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste storage area, such as a satellite accumulation area or a safety cabinet.[8][10]
-
Ensure secondary containment is used for all liquid hazardous waste.[7]
-
Store away from incompatible materials, particularly bases and oxidizers.[9]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The primary disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[6][10][11][12] This process is designed to achieve complete destruction of the compound.
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[5][7][13] This is strictly prohibited.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[7]
-
DO NOT dispose of this chemical in the regular trash.
Safety and Disposal Summary
| Parameter | Guideline | Source |
| Hazard Class | Corrosive (Skin Cat. 1B, Eye Cat. 1), Acute Oral Toxicity, Respiratory Irritant | [1][2][3] |
| Personal Protective Equipment | Safety goggles, face shield, chemical-resistant gloves, lab coat/apron | [1][3][4] |
| Handling Location | Chemical Fume Hood | [1] |
| Waste Classification | Halogenated Organic Waste | [6][10] |
| Approved Disposal Method | High-Temperature Incineration via Licensed Contractor | [10][11][12] |
| Prohibited Disposal | Drain, Evaporation, Regular Trash | [7][13] |
| Container Type | Chemically compatible, sealed container (plastic recommended) | [4][7] |
| Container Fill Level | Max 75-90% Capacity | [8][9] |
Emergency Procedures for Spills
In the event of a spill, evacuate personnel from the immediate area. If safe to do so, use an appropriate spill kit with an inert absorbent material (such as sand or vermiculite) to contain the spill.[14] All cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[9]
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. iolitec.de [iolitec.de]
- 3. angenechemical.com [angenechemical.com]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
- 9. nipissingu.ca [nipissingu.ca]
- 10. ptb.de [ptb.de]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. nems.nih.gov [nems.nih.gov]
- 14. fishersci.be [fishersci.be]
Personal protective equipment for handling 4,4,4-Trifluorocrotonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4,4,4-Trifluorocrotonic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment. This substance is a corrosive organic acid and requires stringent safety measures to prevent harm to personnel and facilities.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact with skin, eyes, and the respiratory system. The required PPE is detailed below and should be worn at all times when working with this chemical.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A full-face shield should be worn over the goggles when there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious gloves, such as nitrile or neoprene.[1][2] Consult glove compatibility charts for specific breakthrough times. |
| Body Protection | Laboratory Coat & Apron | A flame-retardant lab coat is necessary. For larger quantities or when splashing is likely, a chemical-resistant apron should be worn over the lab coat.[1][3] |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors is required.[4][5] |
| Foot Protection | Closed-Toed Shoes | Sturdy, closed-toed shoes are mandatory to protect against spills. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling Procedures:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4][5]
-
Adding Reagents: When diluting, always add the acid to the solvent slowly. Never add solvent to the acid.[6][7]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[3][4][5] Do not eat, drink, or smoke in the laboratory.[4][5]
Storage Procedures:
-
Container: Keep the container tightly closed when not in use.[4][5]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6]
-
Incompatibilities: Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[8] Reactions with metals can produce flammable hydrogen gas.[4][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all waste in a designated, properly labeled, and corrosion-resistant container.
-
Do not mix with incompatible waste streams.
Disposal Protocol:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Scenario | Action |
| Skin Contact | Immediately remove all contaminated clothing.[4][5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5] An emergency shower should be used if available.[5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so.[4][5] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. |
| Ingestion | Do NOT induce vomiting.[4][5] Rinse the mouth with water.[4][5] |
| Spill | Evacuate all non-essential personnel from the area.[4][5] Ventilate the area.[4][5] Contain the spill using an inert absorbent material such as sand or earth.[4][5] Place the absorbed material into a suitable container for disposal.[4][5] Do not touch spilled material without proper protective equipment.[4][5] |
Workflow for Handling a Chemical Spill
Caption: Workflow for responding to a chemical spill of this compound.
References
- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. actenviro.com [actenviro.com]
- 7. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
